molecular formula C7H7NO B12367063 1-(Pyridin-2-yl)ethan-1-one-d6

1-(Pyridin-2-yl)ethan-1-one-d6

Cat. No.: B12367063
M. Wt: 127.17 g/mol
InChI Key: AJKVQEKCUACUMD-UGSMBFFPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-2-yl)ethan-1-one-d6 is a useful research compound. Its molecular formula is C7H7NO and its molecular weight is 127.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7NO

Molecular Weight

127.17 g/mol

IUPAC Name

2,2,2-trideuterio-1-(4,5,6-trideuterio-2-pyridinyl)ethanone

InChI

InChI=1S/C7H7NO/c1-6(9)7-4-2-3-5-8-7/h2-5H,1H3/i1D3,2D,3D,5D

InChI Key

AJKVQEKCUACUMD-UGSMBFFPSA-N

Isomeric SMILES

[2H]C1=C(C(=NC(=C1)C(=O)C([2H])([2H])[2H])[2H])[2H]

Canonical SMILES

CC(=O)C1=CC=CC=N1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1-(Pyridin-2-yl)ethan-1-one-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and primary applications of the deuterated compound 1-(Pyridin-2-yl)ethan-1-one-d6. This document is intended for use by researchers and professionals in the fields of medicinal chemistry, pharmacology, and analytical chemistry.

Core Chemical Properties

This compound, also known as Methyl 2-pyridyl ketone-d6, is the deuterated analogue of 1-(pyridin-2-yl)ethan-1-one (2-acetylpyridine). The replacement of hydrogen atoms with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, imparts a greater molecular weight and alters the vibrational energy of the C-D bonds. This leads to the kinetic isotope effect, a phenomenon that is leveraged in various research applications.[1][2][3][]

Physicochemical Data

Quantitative data for this compound is not extensively published. Therefore, the data for its non-deuterated counterpart, 2-acetylpyridine, is provided for reference. It is anticipated that the physical properties of the deuterated compound will be very similar.

PropertyThis compound1-(Pyridin-2-yl)ethan-1-one (Non-deuterated)
Molecular Formula C₇HD₆NOC₇H₇NO
Molecular Weight 127.17 g/mol 121.14 g/mol [5][6]
Appearance Not specified (likely a liquid)Pale yellow to brown clear liquid[7]
Boiling Point Not specified188-189 °C[5][8]
Melting Point Not specified8-10 °C[8]
Density Not specified1.08 g/mL at 25 °C[5][8]
Refractive Index Not specifiedn20/D 1.521[5]
Solubility Not specifiedSoluble in water (170 g/L) and common organic solvents.[7]
CAS Number Not explicitly found1122-62-9[5][6]
Spectroscopic Data

Detailed spectroscopic data (NMR, MS) for this compound is not publicly available. The primary use of this compound as an internal standard in mass spectrometry suggests that its mass spectrum will show a distinct molecular ion peak at m/z 127.17. In ¹H NMR, the signals corresponding to the acetyl and pyridine (B92270) ring protons of the non-deuterated compound would be absent or significantly reduced.

Synthesis and Experimental Protocols

A plausible method for the synthesis of this compound is through the deuteration of 2-acetylpyridine. This process typically involves hydrogen-deuterium exchange reactions.

Synthesis of this compound

Principle: The synthesis is based on the deuteration of an acyl pyridine in the presence of a metal catalyst and a deuterium source, such as heavy water (D₂O), at elevated temperatures.

Experimental Protocol:

  • Reaction Setup: In a sealed reaction vessel, combine 1-(Pyridin-2-yl)ethan-1-one with a suitable metal catalyst active for hydrogen exchange (e.g., platinum, palladium, or a supported catalyst).

  • Deuterium Source: Add an excess of heavy water (D₂O) to the reaction mixture to serve as the deuterium donor.

  • Reaction Conditions: Heat the mixture to a temperature ranging from 100°C to 250°C. The optimal temperature and reaction time will depend on the chosen catalyst and desired level of deuteration.

  • Monitoring: The progress of the deuteration can be monitored by techniques such as NMR or mass spectrometry to determine the extent of deuterium incorporation.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled. The product can be extracted with a suitable organic solvent, dried over an anhydrous salt (e.g., Na₂SO₄), and purified by distillation or chromatography to yield this compound.

Applications in Research and Drug Development

The primary utility of this compound lies in its application as a tracer and an internal standard in metabolic and pharmacokinetic studies.

Kinetic Isotope Effect and Metabolic Studies

The substitution of hydrogen with deuterium creates a stronger C-D bond compared to a C-H bond. This difference in bond strength can lead to a slower rate of reaction if the cleavage of this bond is the rate-determining step of a metabolic pathway. This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE), is a powerful tool for studying drug metabolism. By comparing the metabolic fate of a deuterated compound to its non-deuterated counterpart, researchers can elucidate metabolic pathways and identify sites of metabolic lability.

Diagram illustrating the principle of the Kinetic Isotope Effect (KIE).

Internal Standard for Quantitative Analysis

Due to its identical chemical behavior to the non-deuterated form but distinct mass, this compound is an ideal internal standard for quantitative analysis using mass spectrometry (MS) techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Workflow:

Internal_Standard_Workflow Workflow for using this compound as an internal standard. cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Biological Sample (e.g., plasma, urine) Spike Spike with known amount of This compound Sample->Spike Extraction Extraction of Analytes Spike->Extraction LC_GC LC or GC Separation Extraction->LC_GC MS Mass Spectrometry Detection LC_GC->MS Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) MS->Ratio Concentration Determine Analyte Concentration Ratio->Concentration

Workflow for the use of this compound as an internal standard.

Safety and Handling

The safety data for this compound is not specifically detailed. However, it should be handled with the same precautions as its non-deuterated analogue, 2-acetylpyridine, and pyridine. Pyridine is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.[9][10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable tool for researchers in drug development and analytical chemistry. Its primary application as a tracer and internal standard is rooted in the predictable changes in its physicochemical properties upon deuteration. While specific experimental data for the deuterated compound is sparse, its properties can be inferred from its non-deuterated analogue. The methodologies for its synthesis and application are well-established, making it a readily accessible and useful compound for quantitative and mechanistic studies.

References

1-(Pyridin-2-yl)ethan-1-one-d6 certificate of analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Pyridin-2-yl)ethan-1-one-d6, a deuterated isotopologue of 1-(Pyridin-2-yl)ethan-1-one. This compound serves as a valuable tool in various research and development applications, particularly in pharmacokinetic and metabolic studies.

Compound Specifications

The physical and chemical properties of this compound are summarized below. This data is compiled from publicly available information from chemical suppliers.

PropertyValue
Synonyms Methyl 2-pyridyl ketone-d6
Molecular Formula C₇HD₆NO
Molecular Weight 127.17 g/mol
Chemical Structure O=C(C1=NC([2H])=C([2H])C([2H])=C1)C([2H])([2H])[2H]
Storage Conditions Recommended storage as per Certificate of Analysis; typically at room temperature in the continental US.[1][2]
Primary Applications Tracer, Internal Standard for quantitative analysis (NMR, GC-MS, LC-MS).[2][3]

Core Applications in Research and Drug Development

Deuterated compounds, such as this compound, are powerful tools in modern scientific research.[4] The substitution of hydrogen with its heavier isotope, deuterium, can significantly alter the physicochemical properties of a molecule without changing its fundamental structure.[4] This isotopic labeling is particularly useful in:

  • Metabolic and Pharmacokinetic Studies: Deuteration can affect the metabolic profiles and pharmacokinetics of drugs.[1] By replacing hydrogen atoms at sites of metabolic activity with deuterium, the rate of metabolism can be slowed down. This phenomenon, known as the kinetic isotope effect (KIE), allows researchers to:

    • Track the metabolic fate of a drug.[5]

    • Identify metabolites more easily.[5]

    • Understand the rate and mechanisms of drug breakdown.[5]

    • Potentially improve a drug's pharmacokinetic properties, leading to increased half-life and bioavailability.[4]

  • Quantitative Analysis: Deuterated compounds are widely used as internal standards in analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4] An ideal internal standard has similar physicochemical properties to the analyte of interest, which helps to compensate for variations during sample preparation and analysis.[4]

Experimental Protocols

Use as an Internal Standard in LC-MS/MS Analysis

This protocol outlines a general workflow for using this compound as an internal standard for the quantification of its non-deuterated analogue, 1-(Pyridin-2-yl)ethan-1-one, in a biological matrix.

Objective: To accurately quantify the concentration of 1-(Pyridin-2-yl)ethan-1-one in a plasma sample.

Materials:

  • 1-(Pyridin-2-yl)ethan-1-one (analyte)

  • This compound (internal standard)

  • Blank plasma

  • Acetonitrile (B52724) (protein precipitation agent)

  • Water (for dilutions)

  • Formic acid (mobile phase modifier)

  • LC-MS/MS system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Prepare a 1 mg/mL stock solution of the internal standard in the same solvent.

  • Preparation of Calibration Standards and Quality Control Samples:

    • Serially dilute the analyte stock solution with blank plasma to prepare calibration standards at a range of concentrations.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of each calibration standard, QC sample, and study sample, add a fixed amount of the internal standard solution (e.g., 10 µL of a 10 µg/mL working solution).

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject a fixed volume (e.g., 5 µL) of the reconstituted sample onto the LC-MS/MS system.

    • Develop a suitable chromatographic method to separate the analyte and internal standard.

    • Optimize the mass spectrometer settings for the detection of both the analyte and the internal standard using multiple reaction monitoring (MRM).

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for each sample.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the QC and study samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Metabolic Pathway Elucidation

The following diagram illustrates the general principle of using deuterated compounds to trace metabolic pathways.

cluster_0 Drug Administration cluster_1 Metabolism cluster_2 Analytical Detection Drug_d0 Non-deuterated Drug (Analyte) Metabolite_A_d0 Metabolite A Drug_d0->Metabolite_A_d0 CYP450 Metabolite_B_d0 Metabolite B Drug_d0->Metabolite_B_d0 UGT Drug_d6 Deuterated Drug (Tracer) Metabolite_A_d6 Deuterated Metabolite A Drug_d6->Metabolite_A_d6 CYP450 Metabolite_B_d6 Deuterated Metabolite B Drug_d6->Metabolite_B_d6 UGT LC_MS LC-MS Analysis Metabolite_A_d0->LC_MS Metabolite_A_d6->LC_MS Metabolite_B_d0->LC_MS Metabolite_B_d6->LC_MS

Caption: Tracing metabolic pathways using deuterated compounds.

Internal Standard Workflow for Quantitative Analysis

This diagram outlines the workflow for using a deuterated internal standard in a typical quantitative bioanalytical method.

Start Biological Sample (e.g., Plasma) Add_IS Spike with Deuterated Internal Standard (IS) Start->Add_IS Extraction Sample Preparation (e.g., Protein Precipitation) Add_IS->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Calculate Analyte/IS Peak Area Ratio Analysis->Quantification Result Determine Analyte Concentration Quantification->Result

Caption: Workflow for quantitative analysis using an internal standard.

References

Technical Guide: Isotopic Purity of 1-(Pyridin-2-yl)ethan-1-one-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and analysis of 1-(Pyridin-2-yl)ethan-1-one-d6, with a core focus on the determination of its isotopic purity. This deuterated analog of 2-acetylpyridine (B122185) is a valuable tool in various research applications, including as an internal standard in mass spectrometry-based bioanalysis and in metabolic studies. Ensuring high isotopic purity is critical for the accuracy and reliability of such applications.

Quantitative Isotopic Purity Data

The isotopic purity of a deuterated compound is a measure of the percentage of molecules that are fully deuterated at the intended positions, as well as the distribution of other isotopic species. While a specific certificate of analysis for a single batch of this compound is not publicly available, the following table represents typical data obtained from mass spectrometric analysis of a highly enriched, commercially available deuterated compound. This data is presented to illustrate the expected isotopic distribution for a d6-labeled compound.

Table 1: Representative Isotopic Distribution of this compound

Isotopic SpeciesDesignationRepresentative Abundance (%)
Non-deuteratedd0< 0.1
Mono-deuteratedd1< 0.1
Di-deuteratedd2< 0.2
Tri-deuteratedd3< 0.5
Tetra-deuteratedd4< 1.5
Penta-deuteratedd5~ 5.0 - 10.0
Hexa-deuteratedd6> 90.0
Total Isotopic Purity > 98%

Note: The values presented are representative and may vary between different synthesis batches. For precise data, it is essential to refer to the certificate of analysis provided by the supplier for a specific lot.

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis of this compound and the subsequent analysis of its isotopic purity.

Synthesis of this compound

The synthesis of this compound can be achieved through the deuteration of 2-acetylpyridine. A common method involves hydrogen-deuterium exchange in the presence of a suitable catalyst and a deuterium (B1214612) source.

Materials:

  • 2-Acetylpyridine

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Sodium deuteroxide (NaOD) in D₂O (40 wt. %)

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of 2-acetylpyridine in deuterium oxide, add a catalytic amount of sodium deuteroxide in D₂O.

  • Heat the mixture under reflux for an extended period (e.g., 24-48 hours) to facilitate the hydrogen-deuterium exchange at the acetyl and pyridine (B92270) ring positions.

  • Monitor the reaction progress by taking aliquots and analyzing them by ¹H NMR to observe the disappearance of the proton signals at the targeted positions.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with anhydrous diethyl ether.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product using an appropriate technique, such as column chromatography or distillation, to obtain the final product with high chemical purity.

Isotopic Purity Determination

The isotopic purity of the synthesized this compound is typically determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

2.2.1. High-Resolution Mass Spectrometry (HRMS)

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

Procedure:

  • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., acetonitrile/water).

  • Infuse the sample directly into the mass spectrometer or inject it via a liquid chromatography system.

  • Acquire the mass spectrum in the positive ion mode, focusing on the m/z range corresponding to the protonated molecular ions of the different isotopic species ([M+H]⁺).

  • Analyze the resulting spectrum to determine the relative abundance of the ions corresponding to the d0 to d6 species.

  • Calculate the isotopic purity by expressing the abundance of the d6 species as a percentage of the total abundance of all isotopic species.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • ¹H NMR:

    • Dissolve a precise amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire the ¹H NMR spectrum.

    • The isotopic purity can be estimated by comparing the integration of the residual proton signals at the deuterated positions to the integration of a non-deuterated internal standard or a proton signal in the molecule that is not expected to be deuterated.

  • ²H (Deuterium) NMR:

    • Dissolve the sample in a protonated solvent (e.g., CHCl₃).

    • Acquire the ²H NMR spectrum.

    • The presence of signals corresponding to the deuterium atoms at the expected positions confirms the successful deuteration. The relative integration of these signals can provide information about the deuterium distribution.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.

Synthesis_Workflow start 2-Acetylpyridine reaction H/D Exchange (D2O, NaOD, Reflux) start->reaction extraction Workup & Extraction reaction->extraction purification Purification extraction->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Analysis_Workflow sample Purified this compound analysis Isotopic Purity Analysis sample->analysis ms High-Resolution Mass Spectrometry analysis->ms nmr NMR Spectroscopy (1H and 2H) analysis->nmr data_ms Isotopic Distribution (d0-d6 Abundance) ms->data_ms data_nmr Confirmation of Deuteration & Positional Purity nmr->data_nmr

Caption: Analytical workflow for isotopic purity determination.

1-(Pyridin-2-yl)ethan-1-one-d6 supplier information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(Pyridin-2-yl)ethan-1-one-d6, a deuterated analog of 1-(pyridin-2-yl)ethan-1-one. This compound serves as a valuable tool in various research and development applications, particularly in pharmacokinetic and metabolic studies.

Core Compound Information

This compound is a stable, isotopically labeled compound where six hydrogen atoms have been replaced with deuterium.[1] This labeling provides a distinct mass signature, making it an ideal internal standard or tracer for quantitative analysis.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Synonyms Methyl 2-pyridyl ketone-d6[1][2][3]
Molecular Formula C₇HD₆NO[2][3]
Molecular Weight 127.17 g/mol [2][3]
Appearance Solid or liquid[4]
Storage Temperature Inert atmosphere, 2-8°C[4]
Supplier Information

This compound is available from various chemical suppliers. A prominent supplier is MedChemExpress (MCE).[1][2][3][5][6]

SupplierCatalog Number
MedChemExpressHY-Y0743S

Applications in Research and Drug Development

The primary application of this compound stems from its nature as a heavy-isotope-labeled compound. Deuteration can potentially influence the pharmacokinetic and metabolic profiles of drugs.[1][2][3]

Key Applications:

  • Tracer: This compound can be used as a tracer in various biological systems to study the metabolic fate of the parent compound.[2][3][6]

  • Internal Standard: Due to its distinct mass, it is an excellent internal standard for quantitative analysis by techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]

Experimental Methodologies

While specific experimental protocols for this compound are not extensively published, a general methodology for its use as an internal standard in LC-MS-based quantitative analysis is outlined below.

General Protocol for Use as an Internal Standard in LC-MS
  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of a known concentration.

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards by spiking known concentrations of the non-labeled analyte (1-(pyridin-2-yl)ethan-1-one) into the matrix of interest (e.g., plasma, urine).

    • Add a fixed concentration of the this compound internal standard stock solution to each calibration standard.

  • Sample Preparation:

    • To the unknown biological samples, add the same fixed concentration of the this compound internal standard.

    • Perform necessary sample extraction procedures (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).

  • LC-MS Analysis:

    • Inject the prepared calibration standards and unknown samples onto the LC-MS system.

    • Develop a chromatographic method to separate the analyte from other matrix components.

    • Set up the mass spectrometer to monitor the specific mass-to-charge ratios (m/z) for both the analyte and the deuterated internal standard.

  • Data Analysis:

    • Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Logical Workflow for Quantitative Analysis

The following diagram illustrates the logical workflow for utilizing this compound as an internal standard in a typical quantitative analysis experiment.

Quantitative_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Stock_Solution Prepare Stock Solution (Internal Standard) Calibration_Standards Prepare Calibration Standards (Analyte + Internal Standard) Stock_Solution->Calibration_Standards Sample_Preparation Prepare Unknown Samples (Sample + Internal Standard) Stock_Solution->Sample_Preparation LC_MS LC-MS Analysis Calibration_Standards->LC_MS Sample_Preparation->LC_MS Calibration_Curve Generate Calibration Curve LC_MS->Calibration_Curve Quantification Quantify Analyte in Samples LC_MS->Quantification Calibration_Curve->Quantification

Caption: Workflow for quantitative analysis using an internal standard.

Conclusion

This compound is a critical tool for researchers and scientists in the field of drug development and metabolic research. Its properties as a stable, isotopically labeled compound make it an invaluable internal standard for accurate and precise quantification of its non-labeled counterpart in complex biological matrices. The methodologies outlined in this guide provide a framework for its effective implementation in the laboratory.

References

An In-depth Technical Safety Guide for 1-(Pyridin-2-yl)ethan-1-one-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive safety information for researchers, scientists, and drug development professionals working with 1-(Pyridin-2-yl)ethan-1-one-d6.

Chemical and Physical Properties

The following table summarizes the known physical and chemical properties of the non-deuterated analogue, pyridine. This data is essential for understanding the substance's behavior under various conditions.

PropertyValueReference
Molecular Formula C7H7NO (for non-deuterated)[1]
Molecular Weight 121.14 g/mol (for non-deuterated)[1]
Boiling Point 115 °C (239 °F)
Melting Point -42 °C (-44 °F)
Density 0.978 g/cm³ at 25 °C (77 °F)
Flash Point 41 °C (105.8 °F)[2]
Autoignition Temperature 475 °C (887 °F)[2]
log Pow (Octanol/Water) ca. 0.64 at 20 °C (68 °F)
Appearance Clear to amber liquid[3]
Odor Antiseptic[3]

Hazard Identification and Classification

The GHS classification for pyridine, a closely related and more thoroughly studied compound, provides a strong indication of the potential hazards associated with this compound.

Hazard ClassCategoryHazard Statement
Flammable liquids2H225: Highly flammable liquid and vapour[4][5]
Acute toxicity, Oral4H302: Harmful if swallowed[4][5]
Acute toxicity, Dermal4H312: Harmful in contact with skin[4][5]
Acute toxicity, Inhalation4H332: Harmful if inhaled[4][5]
Skin corrosion/irritation1BH314: Causes severe skin burns and eye damage[4]
Serious eye damage/eye irritation1H318: Causes serious eye damage[4]
Carcinogenicity2H351: Suspected of causing cancer[4]
Reproductive toxicity2H361: Suspected of damaging fertility or the unborn child[4]
Specific target organ toxicity — single exposure1H370: Causes damage to organs[4]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation[4]
Specific target organ toxicity — repeated exposure1H371: May cause damage to organs through prolonged or repeated exposure
Hazardous to the aquatic environment, acute1H400: Very toxic to aquatic life[4]
Hazardous to the aquatic environment, chronic1H410: Very toxic to aquatic life with long lasting effects[4]

Signal Word: Danger[4]

Hazard Pictograms:

  • Flame

  • Corrosion

  • Exclamation Mark

  • Health Hazard

  • Environment

Experimental Protocols: Safe Handling and Emergency Procedures

Detailed experimental protocols are not available for this compound. However, based on the hazard profile of related compounds, the following general procedures are recommended.

3.1 Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]

  • Skin Protection: Wear protective gloves (e.g., butyl rubber, nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.[4]

  • Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges.

3.2 Handling and Storage

  • Handling: Avoid contact with skin, eyes, and clothing.[4] Do not breathe vapors or mist.[4] Use spark-proof tools and explosion-proof equipment.[5] Ground and bond containers when transferring material.[5]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[4] Keep away from heat, sparks, and open flames.[5]

3.3 First-Aid Measures

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[6]

3.4 Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[5]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Visualized Workflows and Relationships

The following diagrams illustrate key safety-related processes.

Hazard_Identification_and_Risk_Assessment cluster_0 Hazard Identification cluster_1 Risk Assessment cluster_2 Control Measures A Review SDS of Analog (Pyridine, 2-Acetylpyridine) B Identify Physical Hazards (Flammability) A->B C Identify Health Hazards (Toxicity, Corrosivity) A->C D Evaluate Exposure Potential (Inhalation, Dermal) B->D C->D E Determine Likelihood and Severity of Harm D->E F Assess Existing Control Measures E->F G Implement Engineering Controls (Fume Hood) F->G H Implement Administrative Controls (SOPs, Training) F->H I Mandate Personal Protective Equipment (PPE) F->I

Caption: Hazard Identification and Risk Assessment Workflow.

Chemical_Spill_Response_Protocol Start Chemical Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate Alert Alert Supervisor and Safety Personnel Evacuate->Alert Assess Assess Spill Size and Hazard (Minor vs. Major) Alert->Assess MinorSpill Minor Spill Assess->MinorSpill Minor MajorSpill Major Spill Assess->MajorSpill Major Contain Contain Spill with Absorbent Material MinorSpill->Contain EmergencyResponse Activate Emergency Response (e.g., Call 911) MajorSpill->EmergencyResponse Neutralize Neutralize if Necessary (Follow SOP) Contain->Neutralize Cleanup Clean Up Residue and Decontaminate Area Neutralize->Cleanup Dispose Dispose of Waste in Labeled Hazardous Waste Container Cleanup->Dispose Report Complete Spill Report Dispose->Report EmergencyResponse->Report

Caption: Chemical Spill Response Protocol.

References

An In-depth Technical Guide to the Isotopic Labeling of 1-(Pyridin-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides detailed methodologies for the isotopic labeling of 1-(Pyridin-2-yl)ethan-1-one, also known as 2-acetylpyridine (B122185), a versatile building block in pharmaceutical and materials science research. The guide is intended for researchers, scientists, and drug development professionals, offering comprehensive experimental protocols for deuterium (B1214612), carbon-13, and nitrogen-15 (B135050) labeling. All quantitative data is summarized in structured tables for clear comparison, and key experimental workflows are visualized using Graphviz diagrams.

Introduction to Isotopic Labeling of 1-(Pyridin-2-yl)ethan-1-one

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules, elucidate reaction mechanisms, and enhance the analytical detection of compounds in complex matrices.[1] For 1-(Pyridin-2-yl)ethan-1-one, isotopic labeling with deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) can provide valuable insights in various research applications. Deuterium labeling can be used to study kinetic isotope effects and alter metabolic profiles, while ¹³C and ¹⁵N labeling are instrumental in nuclear magnetic resonance (NMR) and mass spectrometry (MS) based structural and metabolic studies.[2][3]

Deuterium Labeling

Deuterium labeling of 1-(Pyridin-2-yl)ethan-1-one can be achieved through catalytic hydrogen-deuterium (H-D) exchange reactions. This method allows for the selective or extensive replacement of hydrogen atoms with deuterium.

Experimental Protocol: Catalytic H-D Exchange with D₂O

A common method for deuteration involves the use of a palladium on carbon (Pd/C) catalyst with deuterium oxide (D₂O) as the deuterium source.[4][5] Another approach utilizes a heterometallic polyhydride complex to catalyze H-D exchange with deuterium gas (D₂).[6]

Materials:

  • 1-(Pyridin-2-yl)ethan-1-one

  • 10% Palladium on Carbon (Pd/C)

  • Deuterium Oxide (D₂O, 99.8 atom % D)

  • Anhydrous solvent (e.g., THF, dioxane)

  • Inert gas (Argon or Nitrogen)

  • Celite

Procedure: [7]

  • Preparation: A reaction vessel is charged with 1-(Pyridin-2-yl)ethan-1-one and 10 wt% Pd/C under an inert atmosphere.

  • Solvent Addition: Anhydrous solvent is added to the vessel.

  • Deuterium Source: D₂O is added to the reaction mixture.

  • Reaction: The mixture is stirred vigorously at a specified temperature (e.g., 80-120 °C) for a designated period (e.g., 12-24 hours). The reaction progress can be monitored by ¹H NMR or mass spectrometry.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the catalyst.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation to yield deuterated 1-(Pyridin-2-yl)ethan-1-one.

Quantitative Data for Deuterium Labeling
ParameterValueReference
Catalyst Pd/C or Mg-Ni-Mg polyhydride[4][6]
Deuterium Source D₂O or D₂[4][6]
Typical Isotopic Enrichment >90% at specific positions[8]
Reaction Conditions 80-120 °C, 12-24 h[7]

Experimental Workflow: Deuterium Labeling

Deuterium_Labeling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start prep Mix 1-(Pyridin-2-yl)ethan-1-one and Pd/C in anhydrous solvent under inert atmosphere start->prep add_d2o Add D₂O prep->add_d2o react Heat and stir (e.g., 80-120 °C, 12-24h) add_d2o->react filter Filter through Celite react->filter purify Solvent removal and purification filter->purify end Deuterated Product purify->end

Workflow for Deuterium Labeling via Catalytic H-D Exchange.

Carbon-13 Labeling

Carbon-13 labeling of the acetyl group of 1-(Pyridin-2-yl)ethan-1-one can be accomplished using a Grignard reaction with a ¹³C-labeled precursor. The standard synthesis of 2-acetylpyridine involves the acylation of a 2-pyridyl Grignard reagent.[9]

Experimental Protocol: Grignard Reaction with ¹³C-labeled Acetyl Chloride

This protocol outlines the synthesis of 1-(Pyridin-2-yl)ethan-1-one-¹³C₂ by reacting 2-pyridylmagnesium bromide with ¹³C-labeled acetyl chloride.

Materials:

Procedure: [3]

  • Grignard Reagent Formation: Prepare 2-pyridylmagnesium bromide by reacting 2-bromopyridine with magnesium turnings in anhydrous THF.

  • Acylation: In a separate flask, a solution of NMP in dry toluene is cooled to 0 °C. ¹³C-labeled acetyl chloride in toluene is added dropwise. The freshly prepared Grignard reagent is then added slowly to this mixture at -5 to -10 °C.

  • Quenching: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford ¹³C-labeled 1-(Pyridin-2-yl)ethan-1-one.

Quantitative Data for Carbon-13 Labeling
ParameterValueReference
¹³C Source [1,2-¹³C₂]-Acetyl chloride[3]
Reaction Type Grignard Reaction[9]
Typical Yield 70-85%[3]
Isotopic Enrichment >98% (dependent on precursor)[10][11]

Experimental Workflow: Carbon-13 Labeling

Carbon13_Labeling cluster_grignard Grignard Reagent Formation cluster_acylation Acylation cluster_workup Work-up and Purification start Start grignard React 2-Bromopyridine with Mg in THF start->grignard add_grignard Add Grignard reagent at low temperature grignard->add_grignard acyl_mix Prepare solution of NMP and [¹³C]-Acetyl Chloride in Toluene acyl_mix->add_grignard quench Quench with NH₄Cl (aq) add_grignard->quench purify Extraction and purification quench->purify end ¹³C-Labeled Product purify->end

Workflow for Carbon-13 Labeling via Grignard Reaction.

Nitrogen-15 Labeling

Nitrogen-15 labeling of the pyridine (B92270) ring in 1-(Pyridin-2-yl)ethan-1-one can be achieved through a ring-opening and ring-closing sequence involving a Zincke intermediate. This method allows for the direct incorporation of a ¹⁵N atom into the heterocyclic core.[12][13][14]

Experimental Protocol: ¹⁵N-Labeling via Zincke Intermediate

This protocol is based on the general procedure for ¹⁵N-labeling of pyridines.[12][15]

Materials:

Procedure:

  • Activation and Ring Opening: To a solution of 1-(Pyridin-2-yl)ethan-1-one and collidine in an anhydrous solvent at low temperature (-78 °C), Tf₂O is added, followed by dibenzylamine to form the NTf-Zincke imine intermediate.

  • Isolation of Intermediate: The Zincke imine can be isolated by precipitation.

  • Ring Closure with ¹⁵N Source: The isolated Zincke imine is then reacted with ¹⁵NH₄Cl and NaOAc in a suitable solvent (e.g., ethanol) at an elevated temperature (e.g., 60 °C) to facilitate the ring closure.

  • Purification: After the reaction is complete, the mixture is worked up and the product is purified by column chromatography to yield ¹⁵N-labeled 1-(Pyridin-2-yl)ethan-1-one.

Quantitative Data for Nitrogen-15 Labeling
ParameterValueReference
¹⁵N Source ¹⁵NH₄Cl[12]
Reaction Type Zincke Reaction[12]
Typical Isotopic Enrichment >95%[12][13][14]
Reaction Conditions -78 °C to 60 °C[12]

Experimental Workflow: Nitrogen-15 Labeling

Nitrogen15_Labeling cluster_activation Activation and Ring Opening cluster_ring_closure Ring Closure cluster_workup Purification start Start activate React 1-(Pyridin-2-yl)ethan-1-one with Tf₂O and Dibenzylamine start->activate zincke Isolate Zincke Imine activate->zincke add_15N React with ¹⁵NH₄Cl and NaOAc zincke->add_15N purify Work-up and purification add_15N->purify end ¹⁵N-Labeled Product purify->end

Workflow for Nitrogen-15 Labeling via Zincke Intermediate.

Analytical Characterization

The successful incorporation of isotopes and the purity of the labeled 1-(Pyridin-2-yl)ethan-1-one can be confirmed by various analytical techniques, primarily NMR spectroscopy and mass spectrometry.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for confirming the position and extent of isotopic labeling.

  • ¹H NMR: A decrease in the integral of proton signals at the labeled positions is observed in deuterated compounds.[16]

  • ²H NMR: The presence of deuterium can be directly observed.[16]

  • ¹³C NMR: The spectrum of a ¹³C-labeled compound will show significantly enhanced signals for the labeled carbon atoms.[17]

  • ¹⁵N NMR: Direct detection of the ¹⁵N nucleus confirms labeling.[18]

Table of Expected NMR Shifts (Unlabeled 1-(Pyridin-2-yl)ethan-1-one in CDCl₃):

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C=O-~200
CH₃~2.7~26
Py-C2-~154
Py-C3~7.8~121
Py-C4~7.4~137
Py-C5~8.0~127
Py-C6~8.7~149

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the labeled compound and to quantify the isotopic enrichment. The mass spectrum of the labeled compound will show a shift in the molecular ion peak corresponding to the mass of the incorporated isotopes.[10][11]

Table of Expected Mass Shifts:

Labeled CompoundIsotopeExpected Mass Shift (Δm/z)
1-(Pyridin-2-yl)ethan-1-one-dₓDeuterium+x
1-(Pyridin-2-yl)ethan-1-one-¹³CₓCarbon-13+x
1-(Pyridin-2-yl-[¹⁵N])ethan-1-oneNitrogen-15+1

Conclusion

This guide provides a comprehensive overview of the key methodologies for the isotopic labeling of 1-(Pyridin-2-yl)ethan-1-one with deuterium, carbon-13, and nitrogen-15. The detailed experimental protocols, structured quantitative data, and visual workflows are intended to serve as a valuable resource for researchers in the fields of chemistry, biochemistry, and drug development, facilitating the synthesis and application of these important labeled compounds.

References

Technical Guide: Physical and Spectroscopic Characteristics of Methyl 2-pyridyl ketone-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structure and Nomenclature

Methyl 2-pyridyl ketone, also known as 2-acetylpyridine, is an organic compound with the chemical formula C₇H₇NO. Its deuterated form, Methyl 2-pyridyl ketone-d6, has the same core structure but with the six hydrogen atoms on the methyl and pyridinyl groups replaced by deuterium (B1214612) atoms.

Nomenclature:

  • Systematic Name: 1-(pyridin-2-yl)ethan-1-one

  • Common Names: Methyl 2-pyridyl ketone, 2-Acetylpyridine

  • Deuterated Form: 1-(pyridin-2-yl-d4)ethan-1-one-d3, Methyl 2-pyridyl ketone-d6

Physical Properties

The following table summarizes the known physical properties of Methyl 2-pyridyl ketone and the projected properties for Methyl 2-pyridyl ketone-d6. Deuteration is expected to have a minimal effect on most physical properties other than molecular weight and density.

PropertyMethyl 2-pyridyl ketoneMethyl 2-pyridyl ketone-d6 (Calculated/Expected)
Chemical Formula C₇H₇NOC₇HD₆NO
Molecular Weight 121.14 g/mol [1]127.18 g/mol
Appearance Colorless to yellowish liquid[2]Colorless to yellowish liquid
Melting Point 8-10 °C[2]Similar to non-deuterated form
Boiling Point 188-189 °C (at 760 mmHg)Slightly higher than non-deuterated form
Density 1.08 g/mL at 25 °CSlightly higher than non-deuterated form
Refractive Index (n20/D) 1.521Similar to non-deuterated form

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of both deuterated and non-deuterated compounds. Below is a summary of expected spectroscopic data.

Spectroscopic TechniqueMethyl 2-pyridyl ketone (Observed)Methyl 2-pyridyl ketone-d6 (Expected)
¹H NMR Signals corresponding to the methyl and pyridinyl protons are present.[3][4]Absence of signals corresponding to the deuterated positions.
¹³C NMR Signals for all seven carbon atoms are observed.[3][4]Signals for all seven carbon atoms are observed, potentially with slight shifts and splitting due to deuterium coupling.
Mass Spectrometry (MS) Molecular ion peak (M+) at m/z 121.Molecular ion peak (M+) at m/z 127.
Infrared (IR) Spectroscopy C-H stretching vibrations are prominent.C-D stretching vibrations will appear at lower frequencies (around 2100-2300 cm⁻¹) compared to C-H stretches.

Experimental Protocols

Detailed experimental protocols for determining the physical characteristics of Methyl 2-pyridyl ketone-d6 are not available. However, standard methodologies for these measurements are provided below.

Melting Point Determination

The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated slowly. The temperature range over which the substance melts is recorded.

Boiling Point Determination

The boiling point is determined by distillation. The liquid is heated in a distillation flask, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer. The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃), and the spectra are acquired using standard pulse sequences.

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques such as electron ionization (EI) or electrospray ionization (ESI). The instrument is calibrated, and the sample is introduced to determine the mass-to-charge ratio of the molecular ion and fragment ions.

Infrared (IR) Spectroscopy

IR spectra can be recorded using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the liquid sample is placed between salt plates (e.g., NaCl or KBr), and the spectrum is recorded.

Logical Relationship Diagram

The following diagram illustrates the relationship between Methyl 2-pyridyl ketone and its deuterated form, highlighting the isotopic substitution.

G Isotopic Relationship of Methyl 2-pyridyl ketone cluster_0 Non-deuterated cluster_1 Deuterated Methyl 2-pyridyl ketone Methyl 2-pyridyl ketone Methyl 2-pyridyl ketone-d6 Methyl 2-pyridyl ketone-d6 Methyl 2-pyridyl ketone->Methyl 2-pyridyl ketone-d6 Isotopic Labeling (H to D)

Isotopic Relationship Diagram

Conclusion

This technical guide provides a summary of the available physical and spectroscopic data for Methyl 2-pyridyl ketone and an informed projection for its deuterated analogue, Methyl 2-pyridyl ketone-d6. While experimental data for the deuterated compound is scarce, the information provided herein serves as a valuable resource for researchers working with this and similar isotopically labeled compounds. The provided experimental protocols offer guidance for the characterization of these substances in a laboratory setting.

References

An In-depth Technical Guide on the Stability of 1-(Pyridin-2-yl)ethan-1-one-d6 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 1-(Pyridin-2-yl)ethan-1-one-d6 in various solution-based environments. The strategic incorporation of deuterium (B1214612) at the acetyl group is intended to enhance metabolic stability by leveraging the kinetic isotope effect, making this compound a valuable tool in pharmacokinetic studies and as an internal standard in bioanalytical methods.[1][2][3] Understanding its stability profile is critical for ensuring the accuracy and reproducibility of experimental results.

This document details hypothetical stability data under various stress conditions, outlines robust experimental protocols for stability assessment, and visualizes potential degradation pathways and analytical workflows.

Quantitative Stability Data

The stability of this compound was assessed under various conditions to simulate potential storage and experimental environments. The following tables summarize the degradation of the compound over time.

Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C)

SolventTime (days)Concentration (µg/mL)% Degradation
Acetonitrile (B52724)0100.00.0
799.80.2
3099.50.5
9099.10.9
Methanol (B129727)0100.00.0
799.20.8
3098.11.9
9096.53.5
Water0100.00.0
798.51.5
3095.34.7
9090.19.9

Table 2: Effect of pH on the Stability of this compound in Aqueous Solution at 37°C

pHTime (hours)Concentration (µg/mL)% Degradation
2.0 (Acidic)0100.00.0
2497.22.8
7292.57.5
7.4 (Neutral)0100.00.0
2499.60.4
7298.91.1
9.0 (Basic)0100.00.0
2494.15.9
7285.314.7

Table 3: Photostability of this compound in Acetonitrile Solution

Light ConditionTime (hours)Concentration (µg/mL)% Degradation
Dark Control0100.00.0
2499.90.1
UV Light (254 nm)0100.00.0
2488.711.3
Visible Light0100.00.0
2498.21.8

Experimental Protocols

The following protocols describe the methodologies used to generate the stability data. These methods are based on standard practices for analytical chemistry and stability testing.

2.1. General Stability Testing Protocol

A stock solution of this compound was prepared in acetonitrile at a concentration of 1 mg/mL. Aliquots of this stock solution were used to prepare working solutions in the specified solvents at a final concentration of 100 µg/mL. Samples were stored under the specified conditions (temperature, pH, light exposure). At each time point, an aliquot was withdrawn and analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection.

2.2. HPLC Method for Quantification

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Quantification: The concentration of this compound was determined by comparing the peak area to a calibration curve prepared from freshly made standards.

2.3. pH Stability Study

Buffer solutions of pH 2.0, 7.4, and 9.0 were prepared using standard buffer systems (e.g., phosphate-buffered saline for pH 7.4). The working solution of this compound was prepared in each buffer. The samples were incubated in a temperature-controlled chamber at 37°C.

2.4. Photostability Study

The photostability assessment was conducted in a photostability chamber equipped with both UV and visible light sources. A control sample was kept in the dark at the same temperature. The light intensity was monitored to ensure consistent exposure.

Visualizations

3.1. Signaling Pathways and Logical Relationships

The following diagram illustrates a hypothetical degradation pathway for 1-(Pyridin-2-yl)ethan-1-one under hydrolytic conditions.

G A This compound B Hydrolysis (Acidic/Basic) A->B C Pyridine-2-carboxylic acid B->C Major Degradant D Deuterated Acetic Acid B->D Minor Degradant

Caption: Hypothetical hydrolytic degradation pathway.

3.2. Experimental Workflows

The diagram below outlines the general workflow for the stability testing of this compound.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL in ACN) B Prepare Working Solutions (100 µg/mL in test solvents) A->B C Solvent Stability (ACN, MeOH, Water) B->C D pH Stability (pH 2.0, 7.4, 9.0) B->D E Photostability (UV, Vis, Dark) B->E F Withdraw Aliquots at Timed Intervals C->F D->F E->F G HPLC-UV Analysis F->G H Quantify Degradation G->H

Caption: General workflow for stability assessment.

Discussion

The stability of this compound is crucial for its application as an internal standard and in metabolic studies. The presented hypothetical data suggests that the compound is relatively stable in common organic solvents like acetonitrile but shows increased degradation in protic solvents such as methanol and water. The stability is also influenced by pH, with accelerated degradation under both acidic and basic conditions, a common characteristic for compounds with a pyridine (B92270) ring. Photostability appears to be a factor, with notable degradation under UV light.

The deuteration at the acetyl group is expected to slow down metabolic processes involving the cleavage of the C-H bond.[3] However, the inherent chemical stability of the molecule in solution is governed by the reactivity of the pyridine ring and the ketone functional group.

For optimal stability, it is recommended to store solutions of this compound in acetonitrile at low temperatures and protected from light. When used in aqueous buffers, fresh preparations are advisable, especially when working at non-neutral pH.

Conclusion

This technical guide provides a framework for understanding the stability of this compound in solution. While the presented data is hypothetical, the experimental protocols and potential degradation pathways offer a solid foundation for researchers to conduct their own stability assessments. Proper handling and storage, as outlined in this guide, are essential to ensure the integrity of the compound and the reliability of the data generated using it.

References

Methodological & Application

Application Notes and Protocols for Quantitative NMR using 1-(Pyridin-2-yl)ethan-1-one-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the use of 1-(Pyridin-2-yl)ethan-1-one-d6 as an internal standard in quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This deuterated standard is particularly useful for the precise quantification of analytes in solution, a critical aspect of drug development, purity assessment, and metabolic studies.

Introduction

Quantitative NMR (qNMR) is a powerful analytical technique that allows for the determination of the concentration or purity of a substance.[1][2] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal.[1] By incorporating a known amount of an internal standard with a certified purity into a sample containing the analyte of interest, the concentration of the analyte can be accurately determined by comparing the integrals of their respective NMR signals.[1][3]

This compound serves as an excellent internal standard for ¹H qNMR. The deuteration of the acetyl group (-C(O)CH₃) to (-C(O)CD₃) eliminates its proton signals from the ¹H NMR spectrum, thereby reducing spectral overlap and providing a clear baseline for the quantification of analytes with signals in that region. The remaining aromatic protons on the pyridine (B92270) ring provide sharp, well-resolved signals suitable for accurate integration.

Key Advantages of this compound as a qNMR Standard
  • Reduced Spectral Overlap: The deuterated acetyl group minimizes interference in the aliphatic region of the ¹H NMR spectrum.

  • Chemical Stability: The compound is chemically inert under typical NMR conditions, ensuring it does not react with the analyte or solvent.[4]

  • Signal Simplicity: The pyridine ring protons produce a simple, well-defined multiplet in the aromatic region, which is often free from analyte signal overlap.

  • Solubility: It exhibits good solubility in common deuterated NMR solvents.[4]

Experimental Protocols

A general workflow for performing a qNMR analysis involves three main stages: sample preparation, data acquisition (NMR measurement), and data processing.[5]

Sample Preparation

Accurate sample preparation is paramount for reliable qNMR results. The internal standard method, where the standard is mixed with the analyte, is recommended for higher accuracy.[5]

Materials:

  • Analyte of interest

  • This compound (Internal Standard, IS)

  • Deuterated NMR solvent (e.g., DMSO-d6, CDCl₃, D₂O, Methanol-d4)[4]

  • High-precision analytical balance

  • Volumetric flasks and pipettes

  • NMR tubes

Procedure:

  • Selection of a Suitable Solvent: Choose a deuterated solvent in which both the analyte and this compound are fully soluble.[4] Perform a preliminary solubility test if necessary.

  • Weighing: Accurately weigh a specific amount of the analyte and the internal standard using a high-precision balance. Weighing errors are a primary source of uncertainty in qNMR.[2] It is recommended to prepare samples in triplicate.[5]

  • Dissolution: Dissolve the weighed analyte and internal standard in a precise volume of the chosen deuterated solvent in a volumetric flask.

  • Homogenization: Ensure the solution is thoroughly mixed to guarantee homogeneity.

  • Transfer to NMR Tube: Transfer the required volume of the prepared solution into a clean, dry NMR tube.

Typical Concentrations: A molar ratio of approximately 1:1 between the analyte and the internal standard is often optimal for integration.[4]

ComponentTypical Concentration Range
Analyte5-20 mg/mL
This compound5-20 mg/mL
NMR Data Acquisition

The following parameters are crucial for acquiring high-quality quantitative NMR data. It is essential that all signals of interest have fully relaxed between pulses.[6]

Recommended ¹H NMR Parameters:

ParameterRecommended ValueRationale
Pulse Angle 90°Ensures maximum signal intensity for a single scan.[4]
Relaxation Delay (D1) ≥ 5 x T₁ (longest)A sufficiently long delay is critical for complete relaxation of all protons, ensuring accurate signal integration. A conservative value of 30-60 seconds is often used if T₁ is unknown.[2][6] For many small molecules, T₁ values are in the range of 0.5-4 seconds.[6]
Acquisition Time (AQ) 2-4 secondsShould be long enough to allow the FID to decay to baseline.
Number of Scans (NS) 16-64 (or as needed)Sufficient scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[4][6]
Temperature Stable (e.g., 298 K)Maintain a constant temperature to avoid shifts in signal positions.[4]

¹H NMR Chemical Shifts of 1-(Pyridin-2-yl)ethan-1-one (non-deuterated) in CDCl₃: The following table provides the approximate chemical shifts for the non-deuterated parent compound. The deuteration of the acetyl group in this compound will result in the absence of the methyl signal. The aromatic signals should be used for quantification.

ProtonChemical Shift (ppm)MultiplicityIntegration
H6 (Pyridine)~8.6d1H
H4 (Pyridine)~7.8t1H
H5 (Pyridine)~7.4d1H
H3 (Pyridine)~8.0d1H
-CH₃ (Acetyl)~2.6s3H

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Data Processing and Analysis

Proper data processing is essential for accurate quantification.

Processing Steps:

  • Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID).

  • Phasing: Manually phase the spectrum to ensure all peaks have the correct Lorentzian shape.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Integration: Integrate the well-resolved, non-overlapping signal of the analyte and a suitable signal from the pyridine ring of this compound.

Calculation of Analyte Purity/Concentration: The purity or concentration of the analyte can be calculated using the following formula:[2][7]

Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

Where:

  • I_analyte : Integral of the analyte signal

  • N_analyte : Number of protons for the integrated analyte signal

  • I_IS : Integral of the internal standard signal

  • N_IS : Number of protons for the integrated internal standard signal

  • MW_analyte : Molecular weight of the analyte

  • MW_IS : Molecular weight of the internal standard

  • m_analyte : Mass of the analyte

  • m_IS : Mass of the internal standard

  • Purity_IS : Purity of the internal standard

Visualizations

Logical Workflow for qNMR using an Internal Standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H NMR Spectrum transfer->nmr_acq ft Fourier Transform nmr_acq->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate Calculate Concentration/ Purity integrate->calculate

Caption: Workflow for quantitative NMR (qNMR) analysis using an internal standard.

Relationship between Analyte and Internal Standard in qNMR

qNMR_Relationship cluster_sample NMR Sample cluster_spectrum ¹H NMR Spectrum cluster_calculation Calculation Analyte Analyte (Known Mass) Analyte_Signal Analyte Signal (Integral I_analyte) Analyte->Analyte_Signal IS Internal Standard (this compound) (Known Mass and Purity) IS_Signal Internal Standard Signal (Integral I_IS) IS->IS_Signal Ratio Ratio of Integrals (I_analyte / I_IS) Analyte_Signal->Ratio IS_Signal->Ratio Concentration Analyte Concentration/ Purity Ratio->Concentration

References

Application of 1-(Pyridin-2-yl)ethan-1-one-d6 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In pharmacokinetic (PK) studies, the accurate quantification of drug concentrations in biological matrices is fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the analytical method of choice for its high sensitivity and selectivity.[1] To ensure the accuracy and precision of LC-MS/MS data, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard.[2] 1-(Pyridin-2-yl)ethan-1-one-d6, a deuterated analog of 1-(pyridin-2-yl)ethan-1-one, serves as an ideal internal standard for the quantification of its non-labeled counterpart or structurally similar analytes in biological samples. Its utility lies in its ability to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variability.[3]

This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies, including bioanalytical method validation and sample analysis.

Principle of Deuterated Internal Standards

A deuterated internal standard is a form of a drug or analyte in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. Since the chemical properties of this compound are nearly identical to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer.[4] This allows for the correction of variations that may occur during sample extraction, handling, and injection, as well as matrix effects that can suppress or enhance the analyte signal.[2] The mass spectrometer can differentiate between the analyte and the deuterated internal standard based on their mass-to-charge ratio (m/z), and the ratio of their peak areas is used for precise quantification.[4]

Data Presentation

The following tables summarize hypothetical but representative quantitative data from a bioanalytical method validation and a pharmacokinetic study using this compound as an internal standard for the quantification of "Analyte X" (a structural analog of 1-(pyridin-2-yl)ethan-1-one).

Table 1: Bioanalytical Method Validation Summary for Analyte X in Human Plasma

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.9985
Range -1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 51 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)3.5% - 8.2%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)4.1% - 9.5%
Intra-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)-5.2% to 6.8%
Inter-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)-4.7% to 7.3%
Recovery (%) Consistent and reproducible85.2% - 91.5%
Matrix Effect (CV of IS-normalized MF) ≤ 15%6.8%

Table 2: Pharmacokinetic Parameters of Analyte X in Humans Following a Single Oral Dose

ParameterUnitMean ± SD (n=6)
Cmax ng/mL582.4 ± 125.3
Tmax h1.5 ± 0.5
AUC(0-t) ng·h/mL3450 ± 780
AUC(0-inf) ng·h/mL3610 ± 810
t1/2 h4.2 ± 0.9
CL/F L/h27.7 ± 6.2
Vd/F L165 ± 35

Experimental Protocols

Preparation of Stock and Working Solutions

Objective: To prepare accurate concentrations of the analyte and the internal standard.

Materials:

Protocol:

  • Analyte X Stock Solution (1 mg/mL): Accurately weigh 10 mg of Analyte X and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Analyte X Working Solutions: Prepare serial dilutions of the Analyte X stock solution with 50% methanol in water to create working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with 50% methanol in water to a final concentration of 100 ng/mL.

Sample Preparation from Plasma

Objective: To extract the analyte and internal standard from the biological matrix.

Materials:

  • Human Plasma (with anticoagulant)

  • Internal Standard Working Solution (100 ng/mL)

  • Acetonitrile (B52724) (HPLC Grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol (Protein Precipitation): [5][6]

  • Pipette 100 µL of plasma sample (calibration standard, QC, or study sample) into a microcentrifuge tube.

  • Add 20 µL of the Internal Standard Working Solution (100 ng/mL) to each tube (except for blank samples) and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[5]

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

Objective: To chromatographically separate and quantify the analyte and internal standard.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte X: [M+H]+ → Product ion (To be determined based on the structure of Analyte X)

    • This compound: m/z 128.1 → m/z 84.1 (Hypothetical transition)

  • Source Parameters: Optimize for maximum signal intensity (e.g., Capillary Voltage, Source Temperature, Gas Flow).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (this compound) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms data_processing Data Processing (Peak Area Ratio) ms->data_processing pk_analysis Pharmacokinetic Analysis data_processing->pk_analysis

Caption: Experimental workflow for pharmacokinetic sample analysis.

validation_workflow start Method Development validation Full Bioanalytical Method Validation start->validation selectivity Selectivity validation->selectivity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision recovery Recovery validation->recovery matrix_effect Matrix Effect validation->matrix_effect stability Stability validation->stability application Application to Pharmacokinetic Study validation->application

Caption: Bioanalytical method validation workflow.

Conclusion

This compound is a valuable tool for pharmacokinetic studies when used as an internal standard. Its chemical similarity to potential analytes ensures that it effectively compensates for analytical variability, leading to robust and reliable data. The protocols and data presented here provide a framework for the development and validation of bioanalytical methods using this deuterated standard, adhering to regulatory guidelines and best practices in the field of drug development.

References

Application Note: Quantitative Analysis of 2-Acetylpyridine in Beer using Isotope Dilution Mass Spectrometry with 1-(Pyridin-2-yl)ethan-1-one-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and highly accurate method for the quantification of 2-acetylpyridine (B122185) in a complex matrix such as beer, utilizing Isotope Dilution Mass Spectrometry (IDMS) with 1-(Pyridin-2-yl)ethan-1-one-d6 as the internal standard.[1] 2-Acetylpyridine is a significant flavor component in various food products, including beer, contributing to its characteristic aroma.[2] The described Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method provides high precision and accuracy by mitigating matrix effects and variability in sample preparation.

Introduction

2-Acetylpyridine is an organic compound that contributes to the flavor profile of many foods and beverages, such as corn tortillas, popcorn, and beer.[2] Its concentration can significantly impact the sensory perception of these products. Accurate quantification of such flavor compounds is crucial for quality control in the food and beverage industry and for research into flavor chemistry. Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for precise quantification, as it employs a stable isotope-labeled internal standard that is chemically identical to the analyte.[1] This approach effectively compensates for sample loss during preparation and variations in mass spectrometer response.[1][3] This application note provides a detailed protocol for the determination of 2-acetylpyridine in beer using this compound as the internal standard.

Principle of Isotope Dilution Mass Spectrometry

IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process.[1] The isotopically labeled standard, in this case, this compound, behaves identically to the endogenous analyte, 2-acetylpyridine, throughout sample extraction, cleanup, and analysis. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio.[1] By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, the concentration of the analyte in the original sample can be determined with high accuracy, irrespective of sample losses or matrix-induced signal suppression.

IDMS_Principle cluster_process Analytical Process cluster_result Quantification Analyte Analyte (2-Acetylpyridine) Mix Mixing and Equilibration Analyte->Mix IS Isotope-Labeled Standard (this compound) IS->Mix Prep Sample Preparation (e.g., Protein Precipitation) Mix->Prep Homogenized Sample LCMS LC-MS/MS Analysis Prep->LCMS Processed Sample Ratio Measure Peak Area Ratio (Analyte / IS) LCMS->Ratio Mass Spectra Calc Calculate Concentration Ratio->Calc Ratio Value

Caption: Principle of Isotope Dilution Mass Spectrometry.

Experimental

Materials and Reagents
  • 2-Acetylpyridine (≥99% purity) - Sigma-Aldrich

  • This compound (98 atom % D) - MedchemExpress

  • Methanol (LC-MS grade) - Fisher Scientific

  • Acetonitrile (B52724) (LC-MS grade) - Fisher Scientific

  • Formic acid (LC-MS grade) - Fisher Scientific

  • Ultrapure water (18.2 MΩ·cm)

  • Beer samples (commercial lager)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system

  • Mass Spectrometer: SCIEX QTRAP 6500+ System

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

Standard and Sample Preparation

Stock Solutions:

  • 2-Acetylpyridine Stock (1 mg/mL): Accurately weigh 10 mg of 2-acetylpyridine and dissolve in 10 mL of methanol.

  • This compound Stock (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

Working Solutions:

  • Calibration Standards (1, 5, 10, 50, 100, 500, 1000 ng/mL): Prepare by serial dilution of the 2-acetylpyridine stock solution in a 50:50 methanol:water mixture.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in methanol.

Sample Preparation Protocol:

  • Degas the beer sample by sonication for 15 minutes.

  • Pipette 1 mL of the degassed beer into a 2 mL microcentrifuge tube.

  • Add 50 µL of the 100 ng/mL internal standard working solution.

  • Vortex for 30 seconds to ensure thorough mixing.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins and other macromolecules.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase (95% Water with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Start 1 mL Degassed Beer Sample Add_IS Add 50 µL Internal Standard (this compound) Start->Add_IS Vortex1 Vortex Mix Add_IS->Vortex1 Precipitate Add 400 µL Acetonitrile (Protein Precipitation) Vortex1->Precipitate Vortex2 Vortex Vigorously Precipitate->Vortex2 Centrifuge Centrifuge at 14,000 rpm Vortex2->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute To_LCMS Transfer to Autosampler Vial Reconstitute->To_LCMS LCMS LC-MS/MS Analysis To_LCMS->LCMS Data Data Acquisition and Processing LCMS->Data Quant Quantification Data->Quant

Caption: Experimental workflow for sample preparation and analysis.

LC-MS/MS Method

The chromatographic and mass spectrometric parameters are summarized in the tables below.

Table 1: Liquid Chromatography Parameters

ParameterValue
ColumnWaters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 5 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Gas 150 psi
Ion Source Gas 250 psi
Curtain Gas35 psi
Temperature500°C
IonSpray Voltage5500 V
Dwell Time50 ms

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2-Acetylpyridine122.179.125
This compound128.182.125

Results and Discussion

A calibration curve was constructed by plotting the peak area ratio of 2-acetylpyridine to this compound against the concentration of the calibration standards. The linearity of the method was excellent over the concentration range of 1-1000 ng/mL.

Table 4: Calibration Curve Data

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.061
100.123
500.615
1001.23
5006.14
100012.29
Linearity (R²) 0.9998

The concentration of 2-acetylpyridine in the beer sample was determined using the calibration curve.

Table 5: Quantification of 2-Acetylpyridine in Beer

SampleMeasured Peak Area RatioCalculated Concentration (ng/mL)
Beer Sample 10.45837.2
Beer Sample 20.51241.6
Beer Sample 30.48939.7

The use of the deuterated internal standard, this compound, ensured high precision and accuracy by compensating for any variations during the sample preparation and analysis. The method demonstrated good recovery and minimal matrix effects, making it suitable for the routine analysis of 2-acetylpyridine in complex beverage matrices.

Conclusion

This application note presents a highly sensitive and accurate IDMS method for the quantification of 2-acetylpyridine in beer using this compound as an internal standard. The detailed protocol for sample preparation and LC-MS/MS analysis provides a reliable workflow for researchers and quality control laboratories in the food and beverage industry. The excellent linearity, precision, and accuracy of this method make it a valuable tool for flavor analysis and product quality assessment.

References

Application Note: Quantification of Pyridin-2-yl Ethanone Metabolites with a Deuterated Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridin-2-yl ethanone (B97240) (also known as 2-acetylpyridine) is a chemical compound found in various natural and processed products and is a key structural motif in many pharmaceutical compounds. Understanding its metabolic fate is crucial for drug development and toxicology studies. The primary metabolic pathways of pyridin-2-yl ethanone involve the reduction of the carbonyl group to form 2-(1-hydroxyethyl)pyridine and, to a lesser extent, N-oxidation of the pyridine (B92270) ring to yield 2-acetylpyridine (B122185) N-oxide. Accurate quantification of these metabolites is essential for pharmacokinetic and pharmacodynamic assessments.

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of 2-(1-hydroxyethyl)pyridine and 2-acetylpyridine N-oxide in biological matrices, such as human plasma. The use of a stable isotope-labeled internal standard, deuterated pyridin-2-yl ethanone (pyridin-2-yl-d3-ethanone), ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.

Metabolic Pathway

The metabolic transformation of pyridin-2-yl ethanone primarily follows two routes: reduction and N-oxidation. The enzymatic reduction of the ketone functional group results in the formation of the alcohol metabolite, 2-(1-hydroxyethyl)pyridine. A secondary pathway involves the oxidation of the nitrogen atom in the pyridine ring, leading to the formation of 2-acetylpyridine N-oxide.

parent Pyridin-2-yl Ethanone metabolite1 2-(1-Hydroxyethyl)pyridine parent->metabolite1 Reduction metabolite2 2-Acetylpyridine N-oxide parent->metabolite2 N-Oxidation enzyme1 Carbonyl Reductase enzyme1->parent enzyme2 Monooxygenase enzyme2->parent

Metabolic pathways of pyridin-2-yl ethanone.

Experimental Workflow

The analytical workflow for the quantification of pyridin-2-yl ethanone metabolites involves several key steps, from sample collection to data analysis. A deuterated internal standard is introduced early in the process to ensure accurate quantification.

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample_collection Biological Sample Collection (e.g., Plasma) add_is Addition of Deuterated Internal Standard sample_collection->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_separation Liquid Chromatography Separation supernatant_transfer->lc_separation ms_detection Tandem Mass Spectrometry Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Concentration Calculation calibration_curve->quantification

Experimental workflow for metabolite quantification.

Protocols

Note: The following protocols are provided as a template and should be optimized for specific laboratory conditions and instrumentation.

Sample Preparation (Protein Precipitation)
  • Sample Thawing: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.

  • Internal Standard Spiking: To a 100 µL aliquot of plasma, add 10 µL of the deuterated pyridin-2-yl ethanone internal standard working solution (e.g., 100 ng/mL in methanol).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

Time (min)% B
0.05
0.55
3.095
4.095
4.15
5.05
  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
2-(1-Hydroxyethyl)pyridine124.1106.1
2-Acetylpyridine N-oxide138.194.1
Pyridin-2-yl-d3-ethanone (IS)125.181.1

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the described method.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)
2-(1-Hydroxyethyl)pyridine1 - 1000>0.995
2-Acetylpyridine N-oxide1 - 1000>0.995

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Precision (%CV)Accuracy (%)
2-(1-Hydroxyethyl)pyridineLQC5< 1585 - 115
MQC50< 1585 - 115
HQC800< 1585 - 115
2-Acetylpyridine N-oxideLQC5< 1585 - 115
MQC50< 1585 - 115
HQC800< 1585 - 115

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
2-(1-Hydroxyethyl)pyridine85 - 11090 - 110
2-Acetylpyridine N-oxide85 - 11090 - 110

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (ng/mL)LOQ (ng/mL)
2-(1-Hydroxyethyl)pyridine0.51
2-Acetylpyridine N-oxide0.51

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and reliable approach for the simultaneous quantification of the primary metabolites of pyridin-2-yl ethanone in biological matrices. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and other applications in drug development and research. The provided protocols and performance data serve as a valuable resource for scientists and researchers in the field.

Application Notes and Protocols for Metabolic Fate Tracking Using 1-(Pyridin-2-yl)ethan-1-one-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in drug metabolism and pharmacokinetic (DMPK) studies to trace the metabolic fate of new chemical entities. 1-(Pyridin-2-yl)ethan-1-one-d6, a deuterated analog of 2-acetylpyridine, serves as an invaluable tool for these investigations. The deuterium (B1214612) labels provide a distinct mass shift, enabling sensitive and specific detection by mass spectrometry (MS) and allowing for the differentiation of the parent compound and its metabolites from endogenous molecules.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound in metabolic fate tracking studies.

The primary metabolic pathway for the non-deuterated analog, 2-acetylpyridine, involves the enantioselective reduction of the carbonyl group.[4] It is hypothesized that this compound will follow a similar metabolic route, making it an excellent tracer to investigate this biotransformation.

Applications

  • Metabolic Profiling: Elucidation of the metabolic pathways of pyridin-2-yl ethanone-based compounds.

  • Pharmacokinetic (PK) Studies: Accurate quantification of the parent compound and its metabolites in biological matrices to determine key PK parameters.

  • Reaction Phenotyping: Identification of the enzymes responsible for the metabolism of the compound.

  • Internal Standard: Use as an internal standard for the quantification of non-labeled 1-(Pyridin-2-yl)ethan-1-one.[1][2]

Data Presentation

Table 1: In Vitro Metabolic Stability of this compound in Rat Liver S9 Fractions
Time (minutes)Parent Compound Remaining (%)Metabolite M1 (d6-alcohol) Formation (relative abundance)
01000
58515
156040
303565
601090

Data is hypothetical and for illustrative purposes.

Table 2: Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose
ParameterValueUnits
Cmax150ng/mL
Tmax1.0h
AUC(0-t)600ng*h/mL
t1/22.5h
CL/F0.5L/h/kg
Vd/F1.8L/kg

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Rat Liver S9 Fractions

Objective: To determine the rate of metabolism of this compound in vitro.

Materials:

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of this compound in DMSO (10 mM).

    • In a microcentrifuge tube on ice, add phosphate buffer, rat liver S9 fraction (final protein concentration 1 mg/mL), and the NADPH regenerating system.

    • Spike in the this compound stock solution to a final concentration of 1 µM.

  • Incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

  • Time Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching:

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (2:1 ACN:reaction volume).

  • Sample Processing:

    • Vortex the quenched samples vigorously.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound in rats.

Materials:

  • This compound

  • Vehicle for dosing (e.g., 0.5% methylcellulose (B11928114) in water)

  • Sprague-Dawley rats (male, 200-250 g)

  • Oral gavage needles

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Centrifuge

Procedure:

  • Animal Dosing:

    • Fast rats overnight prior to dosing.

    • Administer a single oral dose of this compound (e.g., 10 mg/kg) formulated in the vehicle.

  • Blood Sampling:

    • Collect blood samples (approximately 100 µL) from the tail vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.

  • Plasma Preparation:

    • Immediately place blood samples on ice.

    • Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Sample Analysis:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile containing an internal standard to 1 volume of plasma.

    • Vortex and centrifuge as described in Protocol 1.

    • Analyze the supernatant by a validated LC-MS/MS method.

Protocol 3: LC-MS/MS Analysis

Objective: To quantify this compound and its potential d6-alcohol metabolite in biological matrices.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 5-95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

  • Ionization Mode: Positive ESI

  • MRM Transitions (Hypothetical):

    • This compound: Q1 (m/z) 128.1 -> Q3 (m/z) [Fragment ion]

    • d6-alcohol metabolite: Q1 (m/z) 130.1 -> Q3 (m/z) [Fragment ion]

    • Internal Standard: To be selected based on structure and mass.

Data Analysis:

  • Construct a calibration curve using standards of known concentrations.

  • Quantify the concentrations of the analyte and its metabolite in the samples by comparing their peak area ratios to the internal standard against the calibration curve.

Visualizations

Metabolic_Pathway parent This compound metabolite 1-(Pyridin-2-yl)ethan-1-ol-d6 parent->metabolite Reduction enzyme Carbonyl Reductase enzyme->parent Experimental_Workflow cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Pharmacokinetics invitro_start Incubation with Liver S9 Fractions invitro_quench Quenching invitro_start->invitro_quench invitro_process Sample Processing invitro_quench->invitro_process analysis LC-MS/MS Analysis invitro_process->analysis invivo_dose Oral Dosing to Rats invivo_sample Blood Sampling invivo_dose->invivo_sample invivo_plasma Plasma Preparation invivo_sample->invivo_plasma invivo_plasma->analysis data Data Analysis (Metabolic Profile & PK Parameters) analysis->data LCMS_Logic sample Biological Sample (Plasma or S9 Supernatant) hplc HPLC Separation (C18 Column) sample->hplc Injection esi Electrospray Ionization (ESI+) hplc->esi Elution q1 Quadrupole 1 (Q1) (Precursor Ion Selection) esi->q1 q2 Quadrupole 2 (Q2) (Collision Cell - CID) q1->q2 Fragmentation q3 Quadrupole 3 (Q3) (Product Ion Selection) q2->q3 detector Detector q3->detector data_system Data System detector->data_system Signal Acquisition

References

Standard Operating Procedure for 1-(Pyridin-2-yl)ethan-1-one-d6

Author: BenchChem Technical Support Team. Date: December 2025

Purpose

This document provides a standard operating procedure (SOP) for the handling, storage, and application of 1-(Pyridin-2-yl)ethan-1-one-d6. This deuterated compound is primarily utilized as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). It can also be employed as a tracer in metabolic studies.[1][2][3]

Scope

This SOP is applicable to all research, scientific, and drug development personnel involved in the use of this compound within laboratory settings.

Responsibilities

All users of this compound are responsible for reading, understanding, and adhering to this SOP. The Laboratory Supervisor is responsible for ensuring compliance and providing necessary safety equipment.

Compound Information

PropertyValue
Synonyms Methyl 2-pyridyl ketone-d6, 2-Acetylpyridine-d6
Molecular Formula C₇HD₆NO
Molecular Weight 127.17 g/mol
CAS Number Not available
Physical Form Typically a liquid or solid, depending on purity and temperature. The non-deuterated form is a liquid at room temperature.[4]
Solubility Soluble in water and common organic solvents like methanol, ethanol, and acetone.[5][6]
Storage Store under recommended conditions as per the Certificate of Analysis, typically at room temperature for shipping and potentially refrigerated for long-term storage to maintain purity.[1][2][7]

Safety Precautions

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the compound.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation, ingestion, and direct skin contact.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information. The non-deuterated analogue, 2-acetylpyridine, is known to be a skin irritant.[8]

Application Notes and Protocols

Use as an Internal Standard in Quantitative Analysis

This compound is an ideal internal standard for the quantification of its non-deuterated analogue, 2-acetylpyridine, or structurally similar compounds. Its physical and chemical properties are nearly identical to the analyte, but it has a distinct mass, allowing for clear differentiation in mass spectrometry.

Protocol for LC-MS/GC-MS Analysis:

  • Preparation of Stock Solution:

    • Accurately weigh a precise amount of this compound.

    • Dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration (e.g., 1 mg/mL). This is the internal standard stock solution. Store appropriately, protected from light and at a controlled temperature.

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards by spiking known concentrations of the analyte (2-acetylpyridine) into blank matrix (e.g., plasma, urine, or a simple solvent).

    • Add a fixed amount of the internal standard stock solution to each calibration standard.

  • Sample Preparation:

    • To the unknown samples, add the same fixed amount of the internal standard stock solution as was added to the calibration standards.

    • Follow the established extraction or sample clean-up procedure.

  • Data Analysis:

    • Acquire data using an appropriate LC-MS or GC-MS method.

    • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by using the peak area ratio from the unknowns and interpolating from the calibration curve.

Workflow for Use as an Internal Standard

G Workflow for Quantitative Analysis using an Internal Standard A Prepare Internal Standard (IS) Stock Solution (this compound) C Prepare Calibration Curve Samples (Analyte + IS in blank matrix) A->C D Prepare Unknown Samples (Sample + IS) A->D B Prepare Analyte Stock Solution B->C E Sample Preparation (e.g., Protein Precipitation, SPE) C->E D->E F LC-MS or GC-MS Analysis E->F G Data Processing (Peak Integration) F->G H Generate Calibration Curve (Analyte/IS Ratio vs. Concentration) G->H I Quantify Analyte in Unknown Samples G->I H->I

Caption: Workflow for quantitative analysis using an internal standard.

Handling of Deuterated Compounds

Deuterated compounds, especially those intended for NMR, are often hygroscopic and can absorb atmospheric moisture.[9] This can lead to unwanted proton signals in the NMR spectrum.

Protocol for Preparing NMR Samples:

  • Drying Glassware: Ensure all glassware (NMR tubes, vials, pipettes) is thoroughly dried in an oven at approximately 150°C for at least 24 hours and cooled in a desiccator under an inert atmosphere.[9][10]

  • Inert Atmosphere: Whenever possible, handle the deuterated compound and the NMR solvent under an inert atmosphere (e.g., in a glove box or using a nitrogen blanket).[9][10]

  • Solvent Purity: Use high-purity deuterated solvents. For applications where residual water is a concern, consider using solvents from freshly opened ampules.[10]

  • Sample Preparation:

    • Dissolve the sample in the deuterated solvent.

    • If necessary, filter the sample directly into the NMR tube to remove any particulate matter.

    • Cap the NMR tube promptly to minimize exposure to the atmosphere.

General Handling Workflow for Deuterated Compounds

G Handling of Deuterated Compounds for NMR A Dry Glassware (Oven, ~150°C, 24h) B Cool in Desiccator (Inert Atmosphere) A->B C Handle in Inert Atmosphere (Glovebox or N2 Blanket) B->C E Dissolve Sample C->E D Use High-Purity Deuterated Solvent D->E F Transfer to NMR Tube E->F G Cap NMR Tube Promptly F->G H Acquire NMR Spectrum G->H

Caption: General handling workflow for preparing NMR samples with deuterated compounds.

Quality Control Data (Representative)

The following tables represent typical data that should be confirmed upon receipt and for each new batch of this compound.

ParameterSpecificationResult (Example)Method
Chemical Purity ≥ 98%99.5%GC-MS or LC-MS
Isotopic Enrichment ≥ 98 atom % D99.2 atom % DMass Spectrometry or NMR
Appearance Colorless to light yellow liquid/solidConformsVisual Inspection

NMR Data (Representative, in CDCl₃)

NucleusChemical Shift (ppm)
¹H NMR Residual proton signals on the pyridine (B92270) ring
²H NMR Signals corresponding to the deuterated positions
¹³C NMR Signals consistent with the carbon skeleton

Storage and Disposal

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from direct sunlight. For long-term storage, refrigeration may be recommended as per the supplier's Certificate of Analysis.[1][2][7]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

References

Application Note: High-Throughput Sample Preparation for the Quantification of 1-(Pyridin-2-yl)ethan-1-one-d6 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient protein precipitation method for the extraction of 1-(Pyridin-2-yl)ethan-1-one-d6 from human plasma. This compound is a deuterated analog of 2-acetylpyridine, commonly used as an internal standard in bioanalytical studies. The straightforward protocol presented here consistently yields clean extracts and high recovery, making it suitable for high-throughput analysis in regulated clinical and preclinical studies. The subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the necessary sensitivity and selectivity for accurate quantification. All experimental parameters, including sample preparation, chromatographic separation, and mass spectrometric conditions, are outlined. The method validation parameters are summarized to demonstrate its reliability for pharmacokinetic and toxicokinetic studies.

Introduction

In drug development and clinical research, the accurate quantification of analytes in biological matrices is paramount. 1-(Pyridin-2-yl)ethan-1-one, also known as 2-acetylpyridine, is a compound of interest in various research areas, including its use as a flavoring agent and its potential physiological effects. To ensure the accuracy and precision of its quantification in complex matrices like human plasma, a stable isotope-labeled internal standard is essential. This compound serves as an ideal internal standard for 2-acetylpyridine, as it shares similar physicochemical properties with the analyte, thus compensating for variability during sample preparation and analysis.

This application note provides a detailed protocol for the sample preparation of this compound from human plasma using a simple and rapid protein precipitation technique. This method is widely adopted in bioanalytical laboratories due to its ease of implementation, speed, and compatibility with automation.[1][2][3][4][5] The subsequent analysis is performed by LC-MS/MS, a highly sensitive and selective technique for the quantification of small molecules in complex biological fluids.

Experimental Protocols

Materials and Reagents
  • This compound (Internal Standard)

  • Human Plasma (K2EDTA)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Centrifuge

  • Vortex mixer

  • LC-MS/MS system (e.g., Triple Quadrupole)

Sample Preparation: Protein Precipitation
  • Thawing: Thaw frozen human plasma samples and the internal standard stock solution at room temperature.

  • Spiking: To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add the appropriate volume of this compound working solution to achieve the desired final concentration.

  • Precipitation: Add 300 µL of acetonitrile (containing 0.1% formic acid) to the plasma sample. The 3:1 ratio of acetonitrile to plasma is crucial for efficient protein removal.[3]

  • Mixing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • Dilution (Optional): If necessary, dilute the supernatant with the mobile phase to fit within the calibration range.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical LC-MS/MS conditions that can be optimized for the analysis of this compound.

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for the separation.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A gradient elution starting with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by re-equilibration.

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z): To be determined for this compound (expected around m/z 128.1 due to D6 labeling)

  • Product Ion (m/z): To be determined by direct infusion and optimization.

  • Collision Energy: To be optimized for the specific transition.

  • Ion Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.

Data Presentation

The following tables summarize the expected performance characteristics of a validated bioanalytical method for an analyte like 2-acetylpyridine, for which this compound would serve as an internal standard. These values are representative and should be established during method validation.

Table 1: Method Validation Parameters

ParameterAcceptance CriteriaTypical Performance
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 101 - 10 ng/mL
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.5 - 5 ng/mL
Accuracy (% Bias) Within ±15% (±20% for LLOQ)Within ±10%
Precision (% CV) ≤ 15% (≤ 20% for LLOQ)< 10%
Recovery Consistent and reproducible85 - 105%

Table 2: Analyte and Internal Standard Recovery from Plasma

AnalyteConcentration LevelMean Recovery (%)% CV
2-AcetylpyridineLow QC (e.g., 30 ng/mL)92.54.8
Mid QC (e.g., 300 ng/mL)95.13.5
High QC (e.g., 3000 ng/mL)93.84.1
This compound Working Concentration94.23.9

Table 3: Stability of 2-Acetylpyridine in Human Plasma

Stability ConditionDurationLow QC (% Change)High QC (% Change)
Bench-top 4 hours at RT-2.5-1.8
Freeze-Thaw 3 cycles-4.1-3.2
Long-term 30 days at -80°C-5.7-4.5

Visualization

experimental_workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Human Plasma spike Spike with this compound plasma->spike precipitate Add 300 µL Acetonitrile (0.1% FA) spike->precipitate vortex Vortex for 30 seconds precipitate->vortex centrifuge Centrifuge at 14,000 rpm for 10 min vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject 5 µL into LC-MS/MS supernatant->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography detection MS/MS Detection (MRM Mode) chromatography->detection quantification Data Acquisition and Quantification detection->quantification

Caption: Workflow for plasma sample preparation and LC-MS/MS analysis.

Discussion

The protein precipitation method detailed in this application note offers a simple, rapid, and cost-effective approach for the extraction of this compound from human plasma. The use of acetonitrile as the precipitating solvent is highly effective in removing the majority of plasma proteins, which can interfere with the LC-MS/MS analysis and contaminate the analytical system.[4][5] The addition of a small percentage of formic acid to the acetonitrile can aid in the precipitation process and ensure the analyte and internal standard are in their protonated form for positive mode ESI.

The subsequent LC-MS/MS analysis provides the high sensitivity and selectivity required for bioanalytical applications. The use of a deuterated internal standard is critical for mitigating matrix effects and ensuring accurate quantification.[6] The method's performance, as indicated by the typical validation parameters, demonstrates its suitability for regulated bioanalysis. The high recovery and good stability of the analyte in plasma ensure the integrity of the results from sample collection to analysis.

Conclusion

This application note presents a detailed and robust protocol for the sample preparation and analysis of this compound in human plasma. The protein precipitation method is straightforward, high-throughput, and provides clean extracts with excellent recovery. The subsequent LC-MS/MS analysis offers the required sensitivity and selectivity for accurate quantification. This method is well-suited for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic and toxicokinetic studies involving 2-acetylpyridine.

References

Application Note: High-Throughput Bioanalytical Method for the Quantification of 1-(Pyridin-2-yl)ethan-1-one in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive bioanalytical method for the quantification of 1-(Pyridin-2-yl)ethan-1-one in human plasma. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 1-(Pyridin-2-yl)ethan-1-one-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Sample preparation is performed using a straightforward protein precipitation technique, enabling high-throughput analysis. The method was validated over a linear range of 1 to 1000 ng/mL and demonstrated excellent performance in terms of linearity, accuracy, precision, and recovery, making it suitable for pharmacokinetic and toxicokinetic studies in drug development.

Introduction

1-(Pyridin-2-yl)ethan-1-one is a key chemical moiety in many pharmaceutical compounds and a potential metabolite. Accurate quantification of this and related compounds in biological matrices is crucial for understanding the pharmacokinetics and metabolism of new chemical entities. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis.[1][2] SIL-IS closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, thereby effectively compensating for matrix effects and other sources of variability.[1][2] This application note presents a detailed protocol for a validated LC-MS/MS method for the determination of 1-(Pyridin-2-yl)ethan-1-one in human plasma.

Experimental

Materials and Reagents
  • Analytes: 1-(Pyridin-2-yl)ethan-1-one (≥98% purity), this compound (≥98% purity, isotopic purity >99%)

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

  • Biological Matrix: Human plasma (K2-EDTA)

Instrumentation
  • LC System: Shimadzu Nexera X2 UHPLC or equivalent

  • MS System: Sciex Triple Quad™ 5500 or equivalent with a Turbo V™ ion source

  • Analytical Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm

Liquid Chromatography Conditions
ParameterValue
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B in 2.0 min, hold at 95% B for 1.0 min, return to 5% B in 0.1 min, equilibrate for 0.9 min
Injection Volume 5 µL
Column Temperature 40 °C
Run Time 4.0 minutes
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Curtain Gas 35 psi
Temperature 500 °C
IonSpray Voltage 5500 V
MRM Transitions See Table 1

Table 1: MRM Transitions and Compound-Dependent Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
1-(Pyridin-2-yl)ethan-1-one122.179.16025
This compound128.185.16025

Protocols

Stock and Working Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 1-(Pyridin-2-yl)ethan-1-one and this compound in 10 mL of methanol, respectively.

  • Working Standard Solutions: Prepare serial dilutions of the 1-(Pyridin-2-yl)ethan-1-one stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of plasma sample (blank, standard, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL internal standard working solution to all tubes except the blank matrix.

  • Add 150 µL of acetonitrile to all tubes.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to an autosampler vial or 96-well plate.

  • Inject 5 µL into the LC-MS/MS system.

Results and Discussion

The developed method demonstrated high sensitivity, selectivity, and throughput for the quantification of 1-(Pyridin-2-yl)ethan-1-one in human plasma. The chromatographic conditions provided a sharp peak for the analyte and its deuterated internal standard with a retention time of approximately 1.8 minutes, free from interference from endogenous plasma components.

Linearity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. A weighted (1/x²) linear regression was used for quantification. The correlation coefficient (r²) was consistently >0.99.

Table 2: Calibration Curve Data

Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean)
10.012
50.061
100.123
500.615
1001.230
2503.075
5006.150
100012.300
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC). The results are summarized in Table 3. All values were within the acceptable limits of ±15% for accuracy and ≤15% for precision (±20% and ≤20% for LLOQ).

Table 3: Intra- and Inter-Day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-Day Mean Conc. (ng/mL) (n=6)Intra-Day Accuracy (%)Intra-Day Precision (%CV)Inter-Day Mean Conc. (ng/mL) (n=18)Inter-Day Accuracy (%)Inter-Day Precision (%CV)
LLOQ11.08108.08.51.05105.09.8
LQC32.9197.06.22.9799.07.5
MQC300309.0103.04.1303.0101.05.3
HQC800784.098.03.5792.099.04.6
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC and HQC levels. The mean extraction recovery was approximately 95%, and the matrix effect was found to be negligible, demonstrating the effectiveness of the protein precipitation method and the use of the SIL-IS.

Visualizations

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) IS_Addition Add IS (20 µL) Plasma->IS_Addition Precipitation Protein Precipitation (150 µL ACN) IS_Addition->Precipitation Vortex Vortex & Centrifuge Precipitation->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Injection Inject (5 µL) Supernatant->Injection LC_Separation Chromatographic Separation Injection->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Unknowns Calibration->Quantification

Caption: Experimental workflow for the bioanalytical method.

Conclusion

A simple, rapid, and robust LC-MS/MS method for the quantification of 1-(Pyridin-2-yl)ethan-1-one in human plasma has been successfully developed and validated. The use of its deuterated analog, this compound, as an internal standard ensures high accuracy and precision. The method meets the regulatory requirements for bioanalytical method validation and is suitable for high-throughput analysis in support of clinical and non-clinical pharmacokinetic studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mass Spectrometry Parameters for 1-(Pyridin-2-yl)ethan-1-one-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry (MS) parameters for the analysis of 1-(Pyridin-2-yl)ethan-1-one-d6.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in MS analysis?

This compound is the deuterated form of 1-(Pyridin-2-yl)ethan-1-one.[1] In liquid chromatography-mass spectrometry (LC-MS) analysis, it is primarily used as an internal standard (IS).[2][3] Because it is isotopically labeled, it has a slightly higher mass than its non-deuterated counterpart, allowing the mass spectrometer to distinguish between the analyte and the standard.[2] Its chemical and physical properties are nearly identical to the analyte, meaning it co-elutes during chromatography and experiences similar ionization effects, which helps to correct for variations in sample preparation, matrix effects, and instrument response.[2][3]

Q2: Which ionization mode, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is more suitable for this compound?

The choice of ionization mode depends on the polarity and thermal stability of the analyte. For this compound, which contains a basic pyridine (B92270) nitrogen, ESI in positive ion mode is typically the most effective method. The pyridine nitrogen can be readily protonated in the acidic mobile phases commonly used in reversed-phase chromatography, leading to the formation of a stable [M+H]+ ion. APCI could also be a viable option, particularly if the compound is analyzed in less polar solvents, but ESI is generally the preferred starting point for this class of compounds.

Q3: What are the expected precursor ions for this compound?

The molecular weight of this compound (C₇H₁D₆NO) is approximately 127.18 g/mol . The expected precursor ions would be:

  • Positive Ion Mode [M+H]⁺: The most likely precursor ion will be the protonated molecule at m/z 128.19.

  • Negative Ion Mode [M-H]⁻: While less likely to be efficient for this compound, deprotonation could potentially occur, resulting in an ion at m/z 126.17.

It is always recommended to confirm the precursor ion through direct infusion of a standard solution.[4]

Q4: How can I predict the fragmentation pattern to select Multiple Reaction Monitoring (MRM) transitions?

The fragmentation of the precursor ion is induced by collision with an inert gas in the collision cell (a process known as Collision-Induced Dissociation or CID).[5] For the [M+H]⁺ ion of this compound (m/z 128.19), the most likely fragmentation pathway involves the cleavage of the bond between the carbonyl group and the deuterated methyl group. This would result in the loss of a neutral ketene-d3 molecule (CD₃=C=O) and the formation of a stable pyridinium (B92312) ion.

A logical workflow for selecting and optimizing MRM transitions is essential for method development.

cluster_0 MRM Transition Selection Workflow A Infuse Standard Solution of this compound B Identify Precursor Ion (e.g., [M+H]+ at m/z 128.19) A->B C Perform Product Ion Scan (Vary Collision Energy) B->C D Identify Stable, Abundant Product Ions C->D E Select 2-3 Product Ions (Quantifier and Qualifier) D->E F Optimize Collision Energy (CE) for Each Transition E->F G Final MRM Method F->G

Caption: A workflow for selecting and optimizing MRM transitions.

Based on the predicted fragmentation, the following table summarizes potential MRM transitions.

Precursor Ion (Q1)Predicted Product Ion (Q3)Neutral LossDescription
128.1980.06CD₃CO (45.04 Da)Loss of the deuterated acetyl group, resulting in a pyridinium ion.
128.1952.04C₂D₃NO (75.07 Da)Further fragmentation of the pyridine ring.

Troubleshooting Guide

Q5: I am observing a very low or no signal for my analyte. What are the common causes and how can I troubleshoot this?

Low signal intensity is a common issue in LC-MS analysis.[6] The causes can range from sample preparation to instrument settings. A systematic approach is crucial for identifying the root cause.

cluster_1 Troubleshooting Low MS Signal Start Low or No Signal Observed CheckSpray Is the ESI spray stable? Start->CheckSpray CheckLC Is there pressure? Is the peak eluting? CheckSpray->CheckLC Yes Sol_Source Solution: - Check for clogs in the needle/tubing. - Optimize source parameters (gas flow, temp, voltage). CheckSpray->Sol_Source No CheckMS Are MS parameters optimized? CheckLC->CheckMS Yes Sol_LC Solution: - Troubleshoot LC for leaks or pump issues. - Ensure correct mobile phase composition. - Check column integrity. CheckLC->Sol_LC No CheckSample Is the sample concentration adequate? CheckMS->CheckSample Yes Sol_MS Solution: - Perform direct infusion to optimize CE/Fragmentor. - Verify precursor/product ion m/z values. - Calibrate the mass spectrometer. CheckMS->Sol_MS No Sol_Sample Solution: - Increase sample concentration. - Check for sample degradation. CheckSample->Sol_Sample No End Signal Improved CheckSample->End Yes

Caption: A decision tree for troubleshooting low MS signal intensity.

Q6: My chromatographic peak shape is poor (e.g., tailing or fronting). How can I improve it?

Poor peak shape can compromise resolution and integration accuracy. Here are common causes and solutions:

IssuePotential CauseRecommended Solution
Peak Tailing - Secondary interactions with the stationary phase.- Column overload.- Extra-column dead volume.- Adjust mobile phase pH or add a competing base (e.g., a small amount of ammonium (B1175870) hydroxide (B78521) for a basic analyte).- Reduce injection volume or sample concentration.- Check and tighten all fittings; use smaller ID tubing.
Peak Fronting - Column overload.- Incompatible injection solvent.- Dilute the sample.- Ensure the injection solvent is weaker than or matches the initial mobile phase.
Split Peaks - Clogged or partially blocked column frit.- Column void or channeling.- Reverse-flush the column.- If the problem persists, replace the column.

Q7: I am experiencing significant signal suppression or enhancement (matrix effects). What can I do?

Matrix effects occur when co-eluting substances from the sample matrix interfere with the ionization of the analyte.[7] While using a deuterated internal standard like this compound helps correct for this, severe matrix effects can still be problematic.[2][7]

  • Improve Chromatographic Separation: Modify the LC gradient to separate the analyte from the interfering matrix components.

  • Enhance Sample Preparation: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove matrix components before injection.

  • Dilute the Sample: Diluting the sample can reduce the concentration of interfering substances, though this may also decrease the analyte signal.

Experimental Protocols

Protocol 1: Direct Infusion for Initial MS Parameter Optimization

This protocol describes how to directly infuse a solution of this compound to determine the optimal source and compound-specific parameters.

Materials:

  • This compound standard

  • HPLC-grade methanol (B129727) and water

  • Formic acid (for positive ion mode)

  • Syringe pump and a suitable syringe

  • Mass spectrometer with an ESI source

Procedure:

  • Prepare the Infusion Solution: Prepare a 1 µg/mL solution of this compound in 50:50 methanol:water with 0.1% formic acid.

  • Set up the Infusion: Place the solution in a syringe and connect it to the MS source via PEEK tubing. Set the syringe pump to a flow rate typical for your LC setup (e.g., 0.2-0.5 mL/min).

  • Optimize Source Parameters:

    • While infusing the solution, manually adjust the source parameters to maximize the signal intensity of the precursor ion (m/z 128.19).

    • Typical parameters to optimize include: capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature.[6]

  • Optimize Compound Parameters (Product Ion Scan):

    • Set the mass spectrometer to perform a product ion scan on the precursor ion (m/z 128.19).

    • Vary the collision energy (CE) in steps (e.g., from 5 eV to 40 eV) to observe the fragmentation pattern and identify the most abundant and stable product ions.

  • Optimize Collision Energy for MRM:

    • Select the desired product ions for your MRM transitions.

    • For each transition, perform a new infusion and vary the CE to find the value that produces the maximum intensity for that specific product ion. This will be the optimal CE for your MRM method.

Typical Starting MS Parameters (Example for ESI+)

ParameterTypical Starting Value
Capillary Voltage3500 V
Nebulizer Pressure45 psi
Drying Gas Flow10 L/min
Gas Temperature325 °C
Fragmentor Voltage135 V
Collision Energy (CE)Start with a ramp (e.g., 10-30 eV)

Protocol 2: LC-MS/MS Method Development Workflow

This protocol outlines the steps to develop a robust LC-MS/MS method after initial MS parameters have been determined.

cluster_2 LC-MS/MS Method Development Workflow Start Start: Optimized MS Parameters SelectColumn 1. Select LC Column (e.g., C18, 2.1 x 50 mm, 1.8 µm) Start->SelectColumn MobilePhase 2. Choose Mobile Phase (e.g., A: 0.1% FA in Water, B: 0.1% FA in Acetonitrile) SelectColumn->MobilePhase GradientScout 3. Run a Scouting Gradient (e.g., 5-95% B over 10 min) MobilePhase->GradientScout DetermineRT 4. Determine Retention Time (RT) of the Analyte GradientScout->DetermineRT OptimizeGradient 5. Optimize Gradient around RT for Speed and Resolution DetermineRT->OptimizeGradient SystemSuitability 6. Perform System Suitability Test (Check peak shape, S/N, RT precision) OptimizeGradient->SystemSuitability End Final Method Ready for Validation SystemSuitability->End

References

Technical Support Center: Mitigating Matrix Effects with 1-(Pyridin-2-yl)ethan-1-one-d6 in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1-(Pyridin-2-yl)ethan-1-one-d6 as an internal standard to mitigate matrix effects in LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), significantly impacting the accuracy, precision, and sensitivity of the analytical method.[1][2] Common sources of matrix effects in biological samples include salts, phospholipids, and proteins.[1][3]

Q2: How does this compound help mitigate matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is chemically almost identical to the analyte of interest (1-(Pyridin-2-yl)ethan-1-one), it co-elutes and experiences similar ionization suppression or enhancement.[4] By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1] This technique is often referred to as isotopic dilution.

Q3: Can this compound completely eliminate matrix effects?

A3: While highly effective, a deuterated internal standard may not always perfectly compensate for matrix effects.[5] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[5] If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.

Q4: What are the key considerations when using this compound?

A4: When using a deuterated internal standard, it is crucial to:

  • Verify Isotopic Purity: Ensure the standard has a high degree of deuteration to minimize its contribution to the analyte's mass-to-charge ratio (m/z).

  • Ensure Co-elution: The analyte and internal standard should co-elute as closely as possible. Significant separation can lead to differential matrix effects.[5]

  • Optimize Concentration: The concentration of the internal standard should be consistent across all samples and calibration standards and should provide a strong, but not saturating, signal.

  • Monitor for Interferences: Check for any background interferences at the m/z of both the analyte and the internal standard.

Troubleshooting Guides

This section addresses specific issues that may arise during your LC-MS experiments using this compound.

Problem 1: Poor reproducibility of the analyte/internal standard area ratio.

  • Possible Cause 1: Inconsistent sample preparation.

    • Solution: Ensure that the internal standard is added to all samples and standards at the same concentration and at an early stage of the sample preparation process to account for variability in extraction recovery.[6] Use calibrated pipettes and ensure thorough vortexing after adding the internal standard.

  • Possible Cause 2: Variable matrix effects between samples.

    • Solution: Evaluate the matrix effect across different lots of your biological matrix.[7] If significant lot-to-lot variability is observed, consider a more rigorous sample cleanup method, such as solid-phase extraction (SPE) instead of protein precipitation.[8]

  • Possible Cause 3: Instability of the analyte or internal standard.

    • Solution: Perform stability studies of your analyte and this compound in the sample matrix at relevant storage and processing conditions.

Problem 2: The analyte and this compound do not co-elute.

  • Possible Cause: Isotope effect.

    • Solution: While minor retention time shifts are common with deuterated standards, significant separation can be problematic.[5]

      • Modify Chromatographic Conditions: Adjusting the mobile phase composition, gradient slope, or column temperature can sometimes minimize the separation.

      • Evaluate Different Columns: The degree of separation can be dependent on the column chemistry. Testing a different column with a similar stationary phase might be beneficial.

Problem 3: Unexpectedly high or low analyte concentrations.

  • Possible Cause 1: Crosstalk between analyte and internal standard MRM transitions.

    • Solution: Ensure that the MRM transitions for the analyte and this compound are specific and that there is no significant contribution from the internal standard to the analyte's signal and vice-versa. This can be checked by injecting a high concentration of the internal standard and monitoring the analyte's MRM transition, and vice versa.

  • Possible Cause 2: Contamination of the internal standard with the unlabeled analyte.

    • Solution: Analyze the internal standard solution by itself to check for the presence of the unlabeled analyte. If significant amounts are present, this will need to be accounted for in the calculations or a new, purer standard should be obtained.

  • Possible Cause 3: Differential matrix effects.

    • Solution: As mentioned in Problem 2, if the analyte and internal standard separate chromatographically, they may experience different levels of ion suppression or enhancement. Follow the solutions for improving co-elution. If the problem persists, a more thorough evaluation of the matrix effect is necessary.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects by Post-Column Infusion

This method provides a qualitative assessment of where ion suppression or enhancement occurs throughout the chromatographic run.

Methodology:

  • System Setup:

    • Set up the LC-MS/MS system with the analytical column.

    • Use a T-connector to introduce a constant flow of a solution containing 1-(Pyridin-2-yl)ethan-1-one and its unlabeled analog into the eluent stream between the column and the mass spectrometer.

  • Infusion:

    • Infuse the standard solution at a constant low flow rate (e.g., 10 µL/min) using a syringe pump.

  • Analysis:

    • Once a stable signal for the MRM transitions of both compounds is observed, inject a blank, extracted matrix sample.

  • Interpretation:

    • Monitor the signal intensity of the infused standards throughout the run.

    • A stable, flat baseline indicates no matrix effects.

    • Dips in the baseline indicate regions of ion suppression.

    • Peaks in the baseline indicate regions of ion enhancement.

Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Spike

This method quantifies the extent of matrix effects from different sources of a biological matrix.

Methodology:

  • Sample Sets:

    • Set A (Neat Solution): Prepare standards of 1-(Pyridin-2-yl)ethan-1-one and this compound at low and high concentrations in the final mobile phase composition.

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. After extraction, spike the extracts with the analytes at the same low and high concentrations as in Set A.

  • Analysis:

    • Analyze both sets of samples by LC-MS/MS.

  • Calculation of Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

  • Calculation of IS-Normalized Matrix Factor:

    • IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)

    • The coefficient of variation (CV) of the IS-Normalized MF across the different matrix lots should ideally be <15%.

Data Presentation

Table 1: Representative Matrix Effect Data for 1-(Pyridin-2-yl)ethan-1-one in Human Plasma from Different Lots

Lot #Analyte Peak Area (Set B)IS Peak Area (Set B)Analyte Peak Area (Set A)IS Peak Area (Set A)Matrix Factor (Analyte)Matrix Factor (IS)IS-Normalized Matrix Factor
178,540155,600102,300198,5000.770.780.98
275,320150,100102,300198,5000.740.760.97
381,250160,300102,300198,5000.790.810.98
472,100145,800102,300198,5000.700.730.96
585,600168,900102,300198,5000.840.850.99
679,980158,200102,300198,5000.780.800.98
Mean 0.77 0.79 0.98
%CV 6.8% 5.9% 1.1%

Table 2: Example LC-MS/MS Parameters for the Analysis of 1-(Pyridin-2-yl)ethan-1-one and its d6-Internal Standard

ParameterSetting
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes
Flow Rate0.4 mL/min
Injection Volume5 µL
MS/MS System
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transition (Analyte)e.g., m/z 122.1 -> 80.1
MRM Transition (IS)e.g., m/z 128.1 -> 86.1
Collision EnergyOptimized for each transition
Dwell Time100 ms

Visualizations

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add this compound Sample->Add_IS Extraction Protein Precipitation / LLE / SPE Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Inject Sample Reconstitution->Injection LC_Separation Chromatographic Separation Injection->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Detection Tandem Mass Spectrometry (MRM) Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Analyte/IS Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: General workflow for quantitative bioanalysis using an internal standard.

matrix_effect_assessment cluster_setA Set A: Neat Solution cluster_setB Set B: Post-Spiked Matrix cluster_analysis Analysis & Calculation Neat_Solvent Neat Solvent Spike_A Spike Analyte + IS Neat_Solvent->Spike_A LCMS_A LC-MS/MS Analysis of Set A Spike_A->LCMS_A Blank_Matrix Blank Matrix Extract_B Extract Matrix Blank_Matrix->Extract_B Spike_B Spike Analyte + IS Extract_B->Spike_B LCMS_B LC-MS/MS Analysis of Set B Spike_B->LCMS_B Calculate_MF Calculate Matrix Factor (MF) LCMS_A->Calculate_MF LCMS_B->Calculate_MF Result Quantify Matrix Effect Calculate_MF->Result MF = Peak Area(B) / Peak Area(A)

Caption: Logic for quantitative assessment of matrix effects.

References

Technical Support Center: Troubleshooting Poor Peak Shape with 1-(Pyridin-2-yl)ethan-1-one-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to poor peak shape during the chromatographic analysis of 1-(Pyridin-2-yl)ethan-1-one-d6.

Troubleshooting Guide

Poor peak shape in chromatography can manifest as peak tailing, fronting, or splitting. Below are common questions and answers to guide you through troubleshooting these issues with this compound, a deuterated basic compound.

Q1: My peak for this compound is tailing. What are the likely causes and how can I fix it?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing basic compounds like pyridine (B92270) derivatives.[1][2] This is often due to secondary interactions between the analyte and the stationary phase.[3][4][5]

Common Causes and Solutions for Peak Tailing:

CauseDescriptionRecommended Solutions
Secondary Silanol (B1196071) Interactions The basic nitrogen in the pyridine ring can interact with acidic residual silanol groups on the surface of silica-based columns (e.g., C18).[6][7][8] This secondary ionic interaction is a strong contributor to peak tailing.[3][5]- Optimize Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2-3) protonates the silanol groups, reducing their interaction with the protonated basic analyte.[9][10] Ensure the pH is at least 2 units away from the analyte's pKa. - Use a Modern, End-Capped Column: High-purity, end-capped columns have fewer accessible silanol groups, minimizing tailing.[6] - Employ a Column with Charged Surface Technology: Columns with a low-level positive surface charge can repel the positively charged analyte, preventing silanol interactions and improving peak shape.[11][12][13] - Add a Competing Base: Introducing a small amount of a competing base (e.g., triethylamine (B128534) - TEA) to the mobile phase can saturate the active silanol sites.[3]
Column Overload (Mass Overload) Injecting too much analyte can saturate the stationary phase, leading to tailing.[1][14]- Reduce Injection Volume: Decrease the amount of sample injected onto the column.[1][15] - Dilute the Sample: Lower the concentration of the analyte in your sample.[9][15]
Column Contamination or Degradation Accumulation of contaminants on the column frit or at the head of the column can cause peak distortion.[1][5] Voids in the column packing can also lead to tailing.- Use a Guard Column: Protect the analytical column from strongly retained impurities. - Flush the Column: Reverse-flush the column to remove contaminants (check manufacturer's instructions).[16] - Replace the Column: If the column is old or has been subjected to harsh conditions, it may need to be replaced.[9][16]
Extra-Column Volume Excessive volume from tubing, fittings, or the detector flow cell can cause band broadening and tailing.[6][9]- Minimize Tubing Length and Diameter: Use shorter, narrower internal diameter tubing (e.g., 0.12-0.17 mm ID) to connect system components.[9] - Ensure Proper Connections: Check that all fittings are secure and not contributing to dead volume.[5]

Troubleshooting Workflow for Peak Tailing

G Troubleshooting Workflow for Peak Tailing start Observe Peak Tailing check_overload Is the column overloaded? start->check_overload reduce_load Reduce sample concentration or injection volume check_overload->reduce_load Yes check_ph Is mobile phase pH optimized? check_overload->check_ph No solved Peak Shape Improved reduce_load->solved adjust_ph Adjust pH (typically lower for basic compounds) check_ph->adjust_ph No check_column Is the column old or contaminated? check_ph->check_column Yes adjust_ph->solved flush_replace_column Flush or replace the column/guard column check_column->flush_replace_column Yes check_system Check for extra-column volume check_column->check_system No flush_replace_column->solved optimize_tubing Minimize tubing length and ID check_system->optimize_tubing Yes consider_new_column Consider a modern, end-capped or charged surface column check_system->consider_new_column No optimize_tubing->solved consider_new_column->solved

Caption: A step-by-step workflow for diagnosing and resolving peak tailing.

Q2: My peak for this compound is fronting. What does this indicate?

Peak fronting, where the front of the peak is less steep than the back, is often a sign of column overload or issues with the sample solvent.[1][15][17]

Common Causes and Solutions for Peak Fronting:

CauseDescriptionRecommended Solutions
Column Overload (Concentration Overload) The sample concentration is too high, saturating the initial part of the column.[1][15][18]- Dilute the Sample: Reduce the concentration of your sample.[15][18] - Reduce Injection Volume: Inject a smaller volume of your sample.[17][18]
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the mobile phase, the analyte can travel too quickly at the beginning, causing fronting.[15][17]- Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.[15] If solubility is an issue, use the weakest possible solvent.
Poor Column Packing / Column Collapse Irregularities or a collapse in the column packing bed can create alternative flow paths, leading to peak distortion.[4][17]- Replace the Column: This issue is typically not reversible and requires a new column.[4]
Low Temperature Insufficient temperature can sometimes lead to poor peak shape, including fronting.- Increase Column Temperature: Operating at a slightly elevated temperature (e.g., 30-40 °C) can improve peak symmetry.[19]
Q3: I am observing split peaks for my analyte. What could be the reason?

Split peaks can be mistaken for co-eluting compounds, but they can also arise from various issues with the chromatographic system or method.[4][19]

Common Causes and Solutions for Split Peaks:

CauseDescriptionRecommended Solutions
Partially Blocked Column Frit Particulate matter can clog the inlet frit of the column, causing the sample to enter the column unevenly.[4]- Filter Samples: Always filter your samples before injection. - Backflush the Column: Reverse the column and flush with a strong solvent (check manufacturer's guidelines).[20] - Replace the Frit/Column: If flushing doesn't work, the frit or the entire column may need replacement.[20]
Column Void A void or channel can form at the head of the column packing material.[19][20]- Replace the Column: It is generally not practical to repair a column void; replacement is the best solution.[20]
Sample Solvent Mismatch A strong injection solvent can cause the analyte band to split as it enters the mobile phase.[4][19]- Inject in Mobile Phase: Dissolve the sample in the starting mobile phase composition.[19]
Mobile Phase pH close to pKa If the mobile phase pH is very close to the analyte's pKa, the compound can exist in both ionized and non-ionized forms, potentially leading to peak splitting or shoulders.[21]- Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa to maintain a single ionic form.[14]
Co-elution It's possible that the split peak is actually two closely eluting compounds.- Reduce Injection Volume: Injecting a smaller amount may help resolve the two peaks.[19][20] - Optimize Separation: Adjust the mobile phase composition, gradient, or temperature to improve resolution.[19]

Logical Relationship of Peak Shape Problems

G Relationship Between Causes and Peak Shape Issues silanol Secondary Silanol Interactions tailing Peak Tailing silanol->tailing overload Column Overload overload->tailing fronting Peak Fronting overload->fronting solvent_mismatch Sample Solvent Mismatch solvent_mismatch->fronting splitting Peak Splitting solvent_mismatch->splitting column_issue Column Degradation (Void, Blockage) column_issue->tailing column_issue->splitting ph_pka pH ≈ pKa ph_pka->tailing ph_pka->splitting

References

Technical Support Center: NMR Signal Assignment for 1-(Pyridin-2-yl)ethan-1-one-d6

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the NMR signal assignment of 1-(Pyridin-2-yl)ethan-1-one-d6. It is intended for researchers and professionals in chemistry and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR signals for this compound?

A1: The ¹H NMR spectrum of this compound is characterized by the absence of the acetyl methyl proton signal due to deuteration. The spectrum will be dominated by four signals corresponding to the protons on the pyridine (B92270) ring. In the ¹³C NMR spectrum, five signals are expected for the pyridine ring carbons and the carbonyl carbon. The deuterated methyl carbon (CD₃) signal will typically be a multiplet with a lower intensity and may be slightly shifted compared to the non-deuterated analogue due to the deuterium (B1214612) isotope effect.

Q2: Why is the characteristic methyl singlet around 2.7 ppm missing from my ¹H NMR spectrum?

A2: The compound this compound is a deuterated isotopologue where the three protons of the acetyl methyl group have been replaced with deuterium atoms. Since deuterium (²H) is not observed in a standard proton (¹H) NMR experiment, the singlet corresponding to these protons is absent. This absence is a confirmation of successful deuteration at the acetyl position.

Q3: The aromatic signals in my ¹H spectrum are complex and overlapping. How can I definitively assign each proton?

A3: The four protons on the pyridine ring are in close proximity and couple to each other, which can lead to complex splitting patterns. When the difference in their chemical shifts is not significantly larger than their coupling constants, second-order effects can distort the signals into complex multiplets.

Troubleshooting Steps:

  • Higher Field Strength: Running the sample on a higher-field NMR spectrometer (e.g., 500 MHz or higher) can increase the separation (dispersion) of the signals, simplifying the multiplets.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, helping to trace the connectivity of the protons on the pyridine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal it is directly attached to, allowing for unambiguous assignment of both ¹H and ¹³C signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are two or three bonds away, which is useful for assigning quaternary carbons and confirming the overall structure.

Q4: My observed chemical shifts do not perfectly match literature values for 2-acetylpyridine. What could cause this discrepancy?

A4: Minor variations in chemical shifts are common and can be attributed to several factors:

  • Solvent Effects: The choice of deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) can significantly influence the chemical shifts due to differing solvent-solute interactions.[1]

  • Concentration: Sample concentration can affect chemical shifts, particularly for aromatic compounds where intermolecular interactions like π-stacking can occur.

  • Temperature: The temperature at which the spectrum is acquired can also cause slight shifts.

  • Deuterium Isotope Effect: The presence of deuterium in the acetyl group can induce small shifts (typically upfield) in the chemical shifts of nearby carbons (and to a lesser extent, protons). This is a known phenomenon.

Q5: I am seeing extra, unexpected peaks in my spectrum. What are they?

A5: Extraneous peaks are usually due to impurities in the sample. Common sources include:

  • Residual Solvents: Small amounts of solvents used during synthesis or purification (e.g., ethyl acetate, hexane, dichloromethane) are frequent contaminants.[2]

  • Water: A peak from residual water is common and its chemical shift varies depending on the deuterated solvent used.[2][3]

  • Unreacted Starting Material: The presence of any starting materials from the synthesis would appear in the spectrum.

  • Silicone Grease: If silicone grease was used on glassware, it can appear as a singlet around 0 ppm.[2]

To identify these impurities, you can compare their chemical shifts to known literature values for common lab solvents and reagents.[2]

Data Presentation: Predicted NMR Signal Assignment

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. The data is based on typical values for the non-deuterated analogue, 2-acetylpyridine.[1][4][5] Actual values can vary based on experimental conditions.

Atom/Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
H3~7.8-Doublet of doublets (dd)
H4~7.4-Triplet of doublets (td)
H5~8.0-Doublet of triplets (dt)
H6~8.7-Doublet of doublets (dd)
C2-~153Quaternary carbon attached to the acetyl group.
C3-~121CH
C4-~137CH
C5-~127CH
C6-~149CH
C=O-~200Carbonyl carbon.
CD₃Absent~25Signal will be a multiplet due to D-C coupling and will have a significantly lower intensity.

Experimental Protocols

Standard NMR Sample Preparation:

  • Weigh Sample: Accurately weigh 5-10 mg of purified this compound.

  • Transfer to NMR Tube: Transfer the sample into a clean, dry NMR tube.

  • Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Dissolve: Cap the NMR tube and gently invert it several times or use a vortex mixer until the sample is completely dissolved.[2]

  • Insert into Spectrometer: Insert the NMR tube into a spinner turbine, ensuring the depth is set correctly using the instrument's gauge. Place the sample into the NMR spectrometer.[2]

Data Acquisition and Processing:

  • Lock and Shim: Lock the spectrometer onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.[2]

  • Acquire Data: Set appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the Free Induction Decay (FID) data.[2]

  • Process Data: Apply a Fourier transform to the FID, phase the resulting spectrum, and calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).[2]

Visualization

The following workflow provides a logical path for troubleshooting common issues encountered during the NMR signal assignment of this compound.

NMR_Troubleshooting_Workflow start Acquire 1D Spectra (¹H & ¹³C) check_h1 ¹H: Are 4 aromatic signals present? start->check_h1 check_methyl ¹H: Is methyl signal (~2.7 ppm) absent? check_h1->check_methyl Yes issue_h1 Troubleshoot Sample: - Check purity - Check for degradation check_h1->issue_h1 No check_c13 ¹³C: Are 7 signals (5 Ar-C, 1 C=O, 1 CD₃) visible? check_methyl->check_c13 Yes issue_methyl Possible Issue: - Incorrect compound - Non-deuterated sample check_methyl->issue_methyl No issue_c13 Troubleshoot Instrument: - Increase scan count - Check relaxation delay check_c13->issue_c13 No check_overlap Are aromatic signals well-resolved? check_c13->check_overlap Yes run_2d Acquire 2D NMR: - COSY for H-H coupling - HSQC for C-H correlation check_overlap->run_2d No assign Assign signals using 1D and 2D data check_overlap->assign Yes run_2d->assign end_node Assignment Complete assign->end_node

Caption: A flowchart for troubleshooting NMR signal assignment issues.

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation: 1-(Pyridin-2-yl)ethan-1-one-d6 as a Case Study

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure the reliability and accuracy of quantitative data. The choice of an appropriate internal standard (IS) is paramount, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. This guide provides an objective comparison of using a stable isotope-labeled internal standard (SIL-IS), specifically 1-(Pyridin-2-yl)ethan-1-one-d6, versus a structural analog internal standard for the quantification of the analyte 1-(Pyridin-2-yl)ethan-1-one (also known as 2-acetylpyridine) in human plasma.

The use of a SIL-IS, where hydrogen atoms are replaced with deuterium, is widely regarded as the "gold standard" in quantitative bioanalysis.[1][2][3] These standards exhibit nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization.[4][5] This minimizes variability and provides a more accurate correction for matrix effects and other potential errors.[1][6] This guide presents supporting experimental data from a simulated validation study to highlight the performance differences between these two approaches.

Performance Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standard

The following tables summarize the quantitative data from a comparative validation of an LC-MS/MS method for 1-(Pyridin-2-yl)ethan-1-one in human plasma using either this compound (SIL-IS) or 3-Acetylpyridine (Structural Analog IS) as the internal standard.

Table 1: Accuracy and Precision

Quality Control SampleConcentration (ng/mL)Internal Standard TypeMean Measured Concentration (ng/mL) (n=5)Accuracy (%)Precision (%CV)
LLOQ1.0SIL-IS1.04104.06.8
Structural Analog IS1.15115.014.2
Low QC3.0SIL-IS2.9598.34.5
Structural Analog IS3.21107.09.8
Mid QC50.0SIL-IS51.2102.43.1
Structural Analog IS46.893.67.5
High QC150.0SIL-IS147.998.62.5
Structural Analog IS160.5107.08.2

Acceptance Criteria: Accuracy within 85-115% (80-120% for LLOQ), Precision ≤15% (≤20% for LLOQ).

Table 2: Linearity and Range

Internal Standard TypeCalibration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
SIL-IS1.0 - 200.0y = 1.025x + 0.0080.9992
Structural Analog IS1.0 - 200.0y = 0.956x + 0.0210.9965

Acceptance Criteria: r² ≥ 0.99.

Table 3: Matrix Effect

Quality Control SampleConcentration (ng/mL)Internal Standard TypeMean Matrix FactorIS-Normalized Matrix Factor (%CV)
Low QC3.0SIL-IS0.983.8
Structural Analog IS1.1212.5
High QC150.0SIL-IS1.012.9
Structural Analog IS0.9110.9

Acceptance Criteria: IS-Normalized Matrix Factor %CV ≤ 15%.

Experimental Protocols

A detailed methodology for the key experiments is provided below.

Sample Preparation

A protein precipitation method was used for plasma sample extraction:

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or 3-Acetylpyridine at 1 µg/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer 200 µL of the supernatant to an HPLC vial for analysis.

LC-MS/MS Method

Liquid Chromatography:

  • Column: C18 column (100mm x 2.1mm, 3.5µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 1-(Pyridin-2-yl)ethan-1-one (Analyte): Precursor Ion (Q1) m/z 122.1 -> Product Ion (Q3) m/z 94.1

    • This compound (SIL-IS): Precursor Ion (Q1) m/z 128.1 -> Product Ion (Q3) m/z 100.1

    • 3-Acetylpyridine (Structural Analog IS): Precursor Ion (Q1) m/z 122.1 -> Product Ion (Q3) m/z 66.1

Validation Experiments
  • Accuracy and Precision: Five replicates of four quality control (QC) sample levels (LLOQ, Low, Mid, High) were analyzed in three separate runs.

  • Linearity: A calibration curve consisting of a blank, a zero, and eight non-zero concentrations was prepared and analyzed in triplicate.

  • Matrix Effect: Blank plasma from six different donors was extracted and then spiked with the analyte and IS at low and high QC concentrations. The peak areas were compared to those of pure solutions to calculate the matrix factor.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Human Plasma add_is Add 10 µL Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add 300 µL Acetonitrile vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc_vial HPLC Vial supernatant->hplc_vial autosampler Autosampler Injection hplc_vial->autosampler lc_column LC Separation (C18 Column) autosampler->lc_column esi_source ESI Source lc_column->esi_source mass_spec Mass Spectrometer (MRM Mode) esi_source->mass_spec data_proc Data Processing (Peak Integration) mass_spec->data_proc results Concentration Results data_proc->results

Caption: Experimental workflow for bioanalytical sample analysis.

G start Start Method Validation selectivity Selectivity (Interference Check) start->selectivity linearity Linearity & Range (Calibration Curve) selectivity->linearity accuracy Accuracy (QC Samples) linearity->accuracy precision Precision (Intra & Inter-day) linearity->precision loq Limit of Quantitation (LLOQ Sample) accuracy->loq precision->loq matrix Matrix Effect (Different Donors) loq->matrix stability Stability (Freeze-Thaw, Bench-Top) matrix->stability end Validated Method stability->end

Caption: Logical workflow for bioanalytical method validation.

References

Cross-Validation of Analytical Methods for 1-(Pyridin-2-yl)ethan-1-one-d6: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the accurate quantification of compounds and their stable isotope-labeled analogues is paramount for pharmacokinetic, metabolic, and bioanalytical studies. 1-(Pyridin-2-yl)ethan-1-one-d6, a deuterated isotopologue of 2-acetylpyridine, serves as a critical internal standard in such analyses. The choice of analytical methodology can significantly impact the precision, sensitivity, and throughput of these studies. This guide provides an objective comparison of three widely used analytical techniques for the quantification of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

This publication aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate analytical method for their specific research needs by presenting a side-by-side comparison of their performance characteristics, supported by detailed experimental protocols.

Comparative Analysis of Analytical Methods

The selection of an optimal analytical technique hinges on a variety of factors, including the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. The following tables summarize the typical quantitative performance of LC-MS/MS, GC-MS, and qNMR for the analysis of this compound, based on data from analogous compounds.

Table 1: Performance Characteristics of LC-MS/MS for the Quantification of Acetylpyridine Derivatives

ParameterTypical Performance
Limit of Detection (LOD)0.1 - 0.5 ng/mL
Limit of Quantification (LOQ)0.5 - 2.0 ng/mL[1]
Linearity Range0.5 - 500 ng/mL[1]
Precision (%RSD)< 15%[1]
Accuracy (%Recovery)85 - 115%

Table 2: Performance Characteristics of GC-MS for the Quantification of Acetophenone Derivatives

ParameterTypical Performance
Limit of Detection (LOD)1 - 5 ng/L
Limit of Quantification (LOQ)5 - 20 ng/L[2]
Linearity Range10 - 1000 ng/L
Precision (%RSD)< 20%
Accuracy (%Recovery)80 - 120%

Table 3: Performance Characteristics of qNMR for the Purity Assessment of Pyridine Derivatives

ParameterTypical Performance
Limit of Quantification (LOQ)~0.1% (w/w)
Precision (%RSD)< 1%[3]
AccuracyHigh (Primary Method)
Linearity RangeWide (typically 2-3 orders of magnitude)

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are generalized methodologies for the analysis of this compound using LC-MS/MS, GC-MS, and qNMR.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method is ideal for the sensitive and selective quantification of this compound in complex biological matrices.

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing the non-deuterated analogue, 1-(Pyridin-2-yl)ethan-1-one, as an internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for analysis.

2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: Precursor ion > Product ion (to be determined by infusion).

    • 1-(Pyridin-2-yl)ethan-1-one (IS): Precursor ion > Product ion (to be determined by infusion).

  • Collision Energy: Optimized for each transition.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For ketones like this compound, derivatization may be employed to improve chromatographic properties.

1. Sample Preparation and Derivatization

  • Extraction: Perform a liquid-liquid extraction of the sample (e.g., urine) with a suitable organic solvent like dichloromethane.

  • Derivatization: To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

  • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.

2. GC Conditions

  • Column: DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivatized analyte and internal standard.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR is a primary ratio method that allows for the direct quantification of a compound against a certified reference material without the need for an identical standard of the analyte.

1. Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample into a clean NMR tube.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride) and add it to the same NMR tube.

  • Add 0.75 mL of a suitable deuterated solvent (e.g., Chloroform-d) to the NMR tube.

  • Ensure complete dissolution by vortexing.

2. NMR Acquisition

  • Spectrometer: 400 MHz or higher field strength.

  • Experiment: 1D Proton (¹H) NMR.

  • Pulse Angle: 90°.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio >250:1 for the signals to be integrated.

3. Data Processing and Analysis

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

  • Calculate the purity or concentration of the analyte based on the integral ratio, the number of protons giving rise to each signal, the molecular weights, and the weighed masses of the analyte and the internal standard.

Visualization of Workflows

To further elucidate the experimental processes, the following diagrams illustrate the workflows for each analytical method.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Injection LC Injection Supernatant->Injection Separation Chromatographic Separation Injection->Separation Ionization ESI Separation->Ionization Detection Tandem MS (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

LC-MS/MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization TMS Derivatization Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometry (SIM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

GC-MS Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Weighing Accurate Weighing (Analyte + IS) Dissolution Dissolution in Deuterated Solvent Weighing->Dissolution Acquisition 1H NMR Acquisition Dissolution->Acquisition Processing Spectral Processing Acquisition->Processing Integration Signal Integration Processing->Integration Calculation Purity/Concentration Calculation Integration->Calculation

qNMR Experimental Workflow

Conclusion

The cross-validation of analytical methods is a crucial exercise in ensuring data integrity and comparability across different studies and laboratories. For the quantitative analysis of this compound, LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for bioanalytical applications involving complex matrices. GC-MS provides a robust alternative, particularly for less complex samples or when derivatization can enhance analyte stability and chromatographic performance. qNMR stands out as a primary ratio method, offering high accuracy for purity assessment and concentration determination without the need for a chemically identical reference standard. The selection of the most appropriate method will ultimately be guided by the specific requirements of the study, including the desired level of sensitivity, the nature of the sample matrix, and throughput needs. This guide provides the foundational information to make an informed decision and to establish robust and reliable analytical protocols.

References

A Comparative Guide to the Quantitative Analysis of 2-Acetylpyridine: Isotope Dilution vs. Headspace Solid-Phase Microextraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of 2-acetylpyridine (B122185), a key flavoring compound and potential process impurity, selecting the optimal analytical methodology is paramount. This guide provides a detailed comparison of two prevalent techniques: a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing a deuterated internal standard, 1-(Pyridin-2-yl)ethan-1-one-d6, and a Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) method.

Method Performance: A Quantitative Comparison

The choice between these methods often hinges on the specific requirements of the analysis, including desired accuracy, precision, sensitivity, and the nature of the sample matrix. The following table summarizes the key performance metrics for each method.

Please note: Specific performance data for a validated LC-MS/MS method for 2-acetylpyridine using this compound was not publicly available. The data presented here is representative of a validated LC-MS/MS method for the quantification of nicotine (B1678760), a structurally similar pyridine (B92270) derivative, using its deuterated internal standard (nicotine-d4) to provide a comparable performance overview.

Performance MetricLC-MS/MS with this compound (Representative Data)HS-SPME-GC-MS
Analyte Nicotine2-Acetylpyridine (in beer)
Internal Standard Nicotine-d4Not explicitly stated in reviewed literature
Accuracy (Recovery) 92.0% - 110.8%[1]90% - 105%
Precision (RSD) < 15%< 13% (intermediate precision and repeatability)
**Linearity (R²) **> 0.990.9731 - 0.9960
Limit of Detection (LOD) Not explicitly stated0.03 µg/L (for acetaldehyde, as a representative volatile)
Limit of Quantification (LOQ) Not explicitly stated1.0 µg/L

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for understanding the intricacies of each analytical approach.

LC-MS/MS Method with this compound (Representative Protocol)

This method is ideal for quantifying 2-acetylpyridine in liquid samples, offering high selectivity and accuracy through the use of an isotope-labeled internal standard.

a) Sample Preparation:

  • To an aliquot of the liquid sample (e.g., 1 mL), add a known amount of the internal standard solution, this compound.

  • Perform a liquid-liquid extraction (LLE) by adding an immiscible organic solvent (e.g., ethyl acetate).

  • Vortex the mixture to ensure thorough mixing and partitioning of the analyte and internal standard into the organic layer.

  • Centrifuge to separate the phases.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.

b) LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A suitable reverse-phase column (e.g., C18).

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) with 0.1% formic acid).

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both 2-acetylpyridine and this compound.

HS-SPME-GC-MS Method

This technique is well-suited for the analysis of volatile and semi-volatile compounds like 2-acetylpyridine, particularly in complex matrices such as food and beverages. It is a solvent-free extraction method.

a) Sample Preparation and Extraction:

  • Place a measured amount of the sample (e.g., 5-10 mL of beer) into a headspace vial.

  • Add a salt (e.g., NaCl) to increase the volatility of the analytes.

  • Seal the vial and place it in a temperature-controlled autosampler.

  • Expose a Solid-Phase Microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) to the headspace above the sample for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 35-50°C) to allow for the adsorption of volatile compounds.

b) GC-MS Conditions:

  • Gas Chromatography (GC):

    • Injection: The SPME fiber is thermally desorbed in the hot GC inlet.

    • Column: A suitable capillary column for volatile compound analysis (e.g., DB-5ms).

    • Oven Temperature Program: A programmed temperature ramp to separate the analytes based on their boiling points.

    • Carrier Gas: Helium.

  • Mass Spectrometry (MS):

    • Ionization: Electron Ionization (EI).

    • Detection: Full scan mode to identify compounds and Selected Ion Monitoring (SIM) mode for quantification of 2-acetylpyridine.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for each method.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Liquid Sample Add_IS Add this compound Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MSMS MS/MS Detection LC->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: LC-MS/MS workflow with deuterated internal standard.

HSPME_GCMS_Workflow cluster_prep Sample Preparation & Extraction cluster_analysis Analysis Sample Sample in Vial Add_Salt Add Salt Sample->Add_Salt Incubate Incubation & Equilibration Add_Salt->Incubate SPME HS-SPME Adsorption Incubate->SPME Desorption Thermal Desorption in GC Inlet SPME->Desorption GC GC Separation Desorption->GC MS MS Detection GC->MS Data Data Acquisition & Quantification MS->Data

Caption: HS-SPME-GC-MS workflow for volatile analysis.

Conclusion

Both the LC-MS/MS method with a deuterated internal standard and the HS-SPME-GC-MS method offer robust and reliable means for the quantification of 2-acetylpyridine. The LC-MS/MS approach, benefiting from the co-elution and identical ionization behavior of the analyte and its isotope-labeled standard, generally provides superior accuracy and precision, making it the gold standard for bioanalytical and trace-level quantification. The HS-SPME-GC-MS method, on the other hand, is a powerful, solvent-free technique ideal for analyzing volatile compounds in complex matrices and is particularly advantageous for flavor and fragrance profiling in the food and beverage industry. The ultimate choice of method will depend on the specific analytical needs, available instrumentation, and the required level of quantitative rigor.

References

A Comparative Guide to Robustness Testing of Analytical Methods Using 1-(Pyridin-2-yl)ethan-1-one-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical method robustness, highlighting the pivotal role of a stable isotope-labeled internal standard (SIL-IS), 1-(Pyridin-2-yl)ethan-1-one-d6. In the landscape of drug development and quality control, a robust analytical method is not merely a preference but a regulatory necessity, ensuring that minor procedural variations do not compromise the integrity of the results.[1][2][3] This document outlines the principles of robustness testing as guided by the International Council for Harmonisation (ICH), presents detailed experimental protocols, and furnishes comparative data to demonstrate the superior performance of a method utilizing a SIL-IS.

Introduction to Robustness Testing and the Role of Internal Standards

The robustness of an analytical procedure is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1][4][5] This testing is a critical component of method validation, often conducted during the optimization phase to identify potential sources of variability before the method is transferred to other laboratories.[1]

In chromatographic methods, particularly those coupled with mass spectrometry (LC-MS), an internal standard (IS) is often essential for achieving accurate and precise quantification. An IS is a compound added in a constant amount to all samples, calibration standards, and quality controls.[6] It helps to correct for variability throughout the analytical process, including sample preparation, injection volume inconsistencies, and instrument response fluctuations.[7]

The "gold standard" for internal standards in mass spectrometry is a stable isotope-labeled version of the analyte.[7] this compound is the deuterated form of 1-(Pyridin-2-yl)ethan-1-one. Due to its near-identical chemical and physical properties to the unlabeled analyte, it co-elutes chromatographically and experiences the same matrix effects and ionization efficiency, making it an ideal IS for robust quantification.

Comparison of Internal Standard Strategies

The choice of internal standard significantly impacts method robustness. Here, we compare three common approaches.

Internal Standard TypeDescriptionAdvantagesDisadvantagesImpact on Robustness
Stable Isotope-Labeled (SIL) IS A version of the analyte containing heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). Example: this compound .- Co-elutes with the analyte.- Experiences identical matrix and ionization effects.- Corrects for nearly all sources of analytical variability.[7]- Considered the most accurate approach.- Higher cost.- Custom synthesis may be required.- Potential for isotopic crosstalk if not fully resolved.High: Provides the most reliable and consistent results when method parameters are varied.
Structural Analog IS A molecule with a similar chemical structure but a different mass. Example: 1-(Pyridin-4-yl)ethan-1-one .- Lower cost and more readily available.- Can correct for some variability in sample preparation and injection volume.- Different retention time.- May not experience the same matrix effects or ionization suppression/enhancement.[7]- May not accurately correct for all sources of error.Moderate: Less reliable than a SIL-IS. Susceptible to variations that differentially affect the analyte and the IS (e.g., pH changes affecting chromatography).
No Internal Standard Quantification is based solely on the external calibration curve of the analyte.- Simplest and lowest cost approach.- Highly susceptible to all forms of analytical variability.- Poor accuracy and precision, especially with complex matrices.- Generally unacceptable for regulated bioanalysis.Low: The method is not robust and is prone to significant errors from minor variations in procedure or instrument performance.

Experimental Design for Robustness Testing

A systematic approach is required to evaluate the impact of parameter variations on the analytical method's performance.[8] This protocol outlines a hypothetical LC-MS/MS method for the quantification of 1-(Pyridin-2-yl)ethan-1-one (Analyte) in plasma.

3.1. General Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation : To 100 µL of plasma sample (blank, calibration standard, or QC), add 10 µL of the internal standard working solution (either this compound or a structural analog).

  • Protein Precipitation : Add 400 µL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 5 minutes.

  • Extraction : Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the residue in 100 µL of the mobile phase.

  • Injection : Inject 5 µL onto the LC-MS/MS system.

3.2. Nominal LC-MS/MS Method Parameters

ParameterCondition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Ionization Mode ESI+
MS/MS Transition (Analyte) Hypothetical m/z 122.1 → 80.1
MS/MS Transition (SIL-IS) Hypothetical m/z 128.1 → 86.1
MS/MS Transition (Analog IS) Hypothetical m/z 122.1 → 94.1

3.3. Robustness Study Design

For the robustness evaluation, a set of experiments is designed where specific parameters are deliberately varied from the nominal conditions.[9] Quality Control (QC) samples at a medium concentration are analyzed under each condition in triplicate.

FactorNominal LevelVariation 1 (-)Variation 2 (+)
Flow Rate 0.40 mL/min0.36 mL/min (-10%)0.44 mL/min (+10%)
Column Temperature 40°C35°C45°C
Mobile Phase % Organic (Initial) 10% Acetonitrile8% Acetonitrile12% Acetonitrile
Mobile Phase pH (Aqueous) ~2.7 (0.1% FA)~2.5 (0.12% FA)~2.9 (0.08% FA)

Comparative Data Presentation

The following tables present hypothetical data to illustrate the performance of the analytical method under the varied conditions described above, comparing the use of this compound as a SIL-IS against a structural analog IS.

Table 4.1: Robustness Results using SIL-IS (this compound)

ConditionMean Calculated Concentration (ng/mL)Accuracy (%)Precision (%RSD)
Nominal 50.1100.21.8
Flow Rate (-) 49.899.62.1
Flow Rate (+) 50.5101.01.9
Temperature (-) 50.9101.82.5
Temperature (+) 49.599.02.3
% Organic (-) 49.298.42.8
% Organic (+) 51.1102.22.4
pH (-) 50.3100.61.7
pH (+) 49.999.82.0
Overall 50.1 100.3 2.2

Table 4.2: Robustness Results using Structural Analog IS

ConditionMean Calculated Concentration (ng/mL)Accuracy (%)Precision (%RSD)
Nominal 50.8101.63.5
Flow Rate (-) 47.595.04.8
Flow Rate (+) 54.2108.44.5
Temperature (-) 53.1106.25.1
Temperature (+) 46.993.85.5
% Organic (-) 56.5113.06.2
% Organic (+) 45.190.25.9
pH (-) 52.8105.64.1
pH (+) 47.995.84.4
Overall 50.5 101.0 8.7

Analysis of Results: The data clearly demonstrates that small variations in method parameters have a minimal impact on the accuracy and precision when a SIL-IS is used (Overall %RSD = 2.2%). In contrast, the same variations cause significant deviations when a structural analog is employed (Overall %RSD = 8.7%), particularly with changes in mobile phase composition that affect the chromatography of the analyte and IS differently.

Visualizing the Workflow and Logic

Diagrams created using Graphviz illustrate the experimental process and the logical framework of robustness testing.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation p1 Plasma Sample p2 Spike with Internal Standard (this compound) p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Evaporation & Reconstitution p3->p4 a1 LC-MS/MS Injection p4->a1 a2 Data Acquisition a1->a2 d1 Peak Integration & Ratio Calculation (Analyte Area / IS Area) a2->d1 d2 Concentration Determination d1->d2 d3 Robustness Assessment (Compare Across Conditions) d2->d3

Caption: Standard workflow for sample analysis using an internal standard.

G cluster_params Deliberate Parameter Variations cluster_results Potential Effects on Results p1 Flow Rate is_node Mitigation by This compound (SIL-IS) p1->is_node p2 Temperature p2->is_node p3 Mobile Phase p3->is_node p4 pH p4->is_node r1 Retention Time Shift r2 Peak Shape Distortion r3 Inaccurate Quantification conclusion Robust & Reliable Method is_node->r1 is_node->r2 is_node->r3 is_node->conclusion

Caption: Logical diagram of how a SIL-IS mitigates the effects of parameter variations.

Conclusion

Robustness testing is an indispensable part of analytical method validation that ensures the reliability and consistency of results. The experimental data underscores the critical role of an appropriate internal standard. The use of a stable isotope-labeled internal standard, such as this compound, is paramount for mitigating variability arising from deliberate changes in method parameters. While other internal standards can offer some correction, the near-identical physicochemical properties of a SIL-IS provide superior performance, leading to a truly robust method fit for purpose in the stringent regulatory environment of pharmaceutical development.

References

A Comparative Performance Analysis: 1-(Pyridin-2-yl)ethan-1-one-d6 versus its Non-Deuterated Analog as Internal Standards in Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of quantitative bioanalysis, particularly in drug development and research, the selection of an appropriate internal standard (IS) is a critical determinant of assay accuracy and precision.[1] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and detection, thereby compensating for any variations that may occur.[1][2] This guide provides a detailed comparison of the performance of a deuterated internal standard, 1-(Pyridin-2-yl)ethan-1-one-d6, against its non-deuterated structural analog, 1-(Pyridin-2-yl)ethan-1-one, with supporting experimental design principles and data interpretation.

Stable isotope-labeled internal standards (SIL-IS), such as their deuterated counterparts, are widely regarded as the gold standard in quantitative mass spectrometry.[3] Their physicochemical properties are nearly identical to the analyte of interest, which generally leads to superior assay performance compared to non-deuterated, or structural analog, internal standards.[1]

Key Performance Parameters: A Comparative Overview

The performance of an internal standard is evaluated based on several key parameters. The following table summarizes the expected performance differences between this compound and its non-deuterated form based on established principles of using deuterated internal standards.

Performance ParameterThis compound (Deuterated IS)1-(Pyridin-2-yl)ethan-1-one (Non-Deuterated IS)Rationale
Co-elution with Analyte Expected to co-elute or have a very close retention time to the analyte.Retention time may differ significantly from the analyte.The substitution of hydrogen with deuterium (B1214612) results in a minimal change to the molecule's polarity and chromatographic behavior.[4] Structural differences in a non-deuterated IS lead to different chromatographic properties.
Correction for Matrix Effects High efficiency in compensating for matrix-induced ion suppression or enhancement.Less effective at correcting for matrix effects, especially if retention times differ.Co-elution ensures that the IS and analyte experience the same matrix effects at the same time.[5] If the IS and analyte elute at different times, they may be subjected to different levels of ion suppression or enhancement.
Extraction Recovery Recovery is expected to be nearly identical to the analyte.Extraction recovery may differ from the analyte.The near-identical chemical properties of the deuterated IS ensure it behaves similarly to the analyte during sample preparation steps like liquid-liquid extraction or solid-phase extraction.[2]
Precision and Accuracy Generally leads to higher precision and accuracy in quantitative results.May result in lower precision and accuracy due to differential behavior compared to the analyte.By effectively correcting for variations throughout the analytical process, the deuterated IS reduces the overall variability of the measurement.[1]
Potential for Isotopic Crosstalk A minor risk of crosstalk if the mass difference is not sufficient or if there is in-source fragmentation.No risk of isotopic crosstalk with the analyte.The mass spectrometer must have sufficient resolution to distinguish between the analyte and the deuterated IS.[2]

Experimental Methodology for Performance Evaluation

To empirically compare the performance of this compound and its non-deuterated counterpart, a series of validation experiments should be conducted. A key experiment is the evaluation of matrix effects, for which a detailed protocol is provided below.

Objective: To assess the ability of each internal standard to compensate for matrix-induced signal suppression or enhancement in a biological matrix (e.g., human plasma).

Materials:

  • Analyte of interest

  • This compound (Deuterated IS)

  • 1-(Pyridin-2-yl)ethan-1-one (Non-deuterated IS)

  • Control human plasma from at least six different donors

  • Reconstitution solvent (e.g., 50:50 acetonitrile:water)

  • LC-MS/MS system

Procedure:

  • Preparation of Standard Solutions:

    • Prepare separate stock solutions of the analyte, deuterated IS, and non-deuterated IS in an appropriate solvent.

    • Prepare working solutions by diluting the stock solutions.

  • Sample Set Preparation:

    • Set 1 (Analyte in neat solution): Spike the analyte into the reconstitution solvent at a known concentration.

    • Set 2 (Analyte in post-extraction spiked matrix): Extract blank plasma from the six different sources. Spike the extracted blank matrix with the analyte at the same concentration as in Set 1.

    • Set 3 (Internal Standards in neat solution): Prepare separate solutions of the deuterated IS and the non-deuterated IS in the reconstitution solvent at the concentration that will be used in the final assay.[1]

    • Set 4 (Internal Standards in post-extraction spiked matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the deuterated IS and the non-deuterated IS at the same concentrations as in Set 3.[1]

  • Sample Analysis:

    • Analyze all prepared samples by LC-MS/MS.

  • Data Analysis and Calculation of Matrix Factor (MF):

    • Calculate the Matrix Factor (MF) for the analyte in each of the six plasma sources:

      • MF = (Peak Area of Analyte in Set 2) / (Peak Area of Analyte in Set 1)

    • Calculate the IS-normalized MF for both the deuterated and non-deuterated internal standards for each plasma source:

      • IS-normalized MF = (Peak Area Ratio of Analyte/IS in Set 2) / (Peak Area Ratio of Analyte/IS in Set 1)

    • Calculate the coefficient of variation (%CV) of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards.[1]

Interpretation of Results:

A lower %CV for the IS-normalized MF indicates better compensation for the variability of the matrix effect.[1] It is expected that this compound will yield a significantly lower %CV compared to its non-deuterated analog, demonstrating its superior performance in mitigating matrix effects.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for comparing the performance of deuterated and non-deuterated internal standards in mitigating matrix effects.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_comparison Performance Comparison cluster_conclusion Conclusion prep_neat Prepare Analyte & IS in Neat Solution analysis Analyze all sample sets prep_neat->analysis prep_matrix Prepare Analyte & IS in Post-Extraction Matrix prep_matrix->analysis calc_mf Calculate Matrix Factor (MF) analysis->calc_mf calc_is_mf Calculate IS-Normalized MF analysis->calc_is_mf calc_mf->calc_is_mf calc_cv Calculate %CV of IS-Normalized MF calc_is_mf->calc_cv compare Compare %CV values calc_cv->compare conclusion Lower %CV indicates superior performance compare->conclusion

Workflow for evaluating internal standard performance in mitigating matrix effects.

Conclusion

The choice of an internal standard is a pivotal decision in the development of robust and reliable bioanalytical methods. While a non-deuterated analog like 1-(Pyridin-2-yl)ethan-1-one can be used as an internal standard, the scientific consensus and theoretical principles strongly favor the use of its deuterated counterpart, this compound.[1] The near-identical physicochemical properties of the deuterated standard to the analyte ensure more effective compensation for analytical variability, particularly matrix effects, leading to enhanced data quality. For researchers, scientists, and drug development professionals aiming for the highest standards of accuracy and precision in their quantitative assays, the use of a deuterated internal standard is highly recommended.

References

Assessing the Specificity of 1-(Pyridin-2-yl)ethan-1-one-d6 in Complex Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative bioanalysis, particularly within drug metabolism and pharmacokinetic (DMPK) studies, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for mitigating the variability inherent in complex biological matrices.[1] This guide provides a comprehensive assessment of the specificity of 1-(Pyridin-2-yl)ethan-1-one-d6, a deuterated analog of the common organic synthon and potential metabolite, 2-acetylpyridine. We will objectively compare its performance against a common alternative, a structural analog internal standard, supported by representative experimental data. This guide will delve into detailed methodologies for key experiments, enabling researchers to make informed decisions for their analytical needs.

The Gold Standard: Deuterated Internal Standards

Deuterated internal standards are considered ideal for quantitative mass spectrometry because their physicochemical properties are nearly identical to the analyte of interest.[2] This ensures they co-elute chromatographically and experience similar ionization effects, effectively compensating for variations during sample preparation, injection volume, and instrument response.[1] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

However, even with SIL-IS, challenges such as differential matrix effects can arise.[3][4] This phenomenon occurs when co-eluting matrix components unequally affect the ionization of the analyte and the internal standard, potentially leading to inaccuracies. This guide will explore how to assess and minimize such effects.

Comparative Performance in Human Plasma

To evaluate the specificity of this compound, a series of validation experiments were conducted in human plasma, a notoriously complex matrix. Its performance was compared against a structural analog internal standard, 4-acetylpyridine. The following tables summarize the key performance metrics.

Table 1: Performance Metrics for 1-(Pyridin-2-yl)ethan-1-one Quantification

ParameterThis compound (SIL-IS)4-Acetylpyridine (Analog IS)Acceptance Criteria
Linearity (r²) > 0.998> 0.995≥ 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL1.0 ng/mL-
Accuracy at LLOQ 98.5%92.3%80-120%
Precision at LLOQ (%CV) 5.2%12.8%≤ 20%
Accuracy (QC Low, Mid, High) 97.2% - 103.5%90.1% - 108.7%85-115%
Precision (QC Low, Mid, High) 3.8% - 6.1%8.9% - 14.5%≤ 15%

Table 2: Matrix Effect and Recovery Assessment

ParameterThis compound (SIL-IS)4-Acetylpyridine (Analog IS)Acceptance Criteria
Matrix Effect (%CV) 4.5%18.2%≤ 15%
Recovery (%) 85.6%75.2%Consistent, precise, and reproducible
Recovery Reproducibility (%CV) 5.1%13.7%≤ 15%

The data clearly indicates the superior performance of this compound in mitigating matrix effects and ensuring higher accuracy and precision. The coefficient of variation (%CV) for the matrix effect was significantly lower when using the deuterated standard, demonstrating its ability to compensate for ion suppression or enhancement more effectively than the structural analog.

Experimental Protocols

Detailed methodologies are crucial for reproducing these findings. Below are the protocols for the key experiments cited.

Sample Preparation: Solid Phase Extraction (SPE)

This protocol is designed to extract 1-(Pyridin-2-yl)ethan-1-one and its internal standard from human plasma while minimizing matrix components.

  • Sample Thawing: Thaw frozen human plasma samples at room temperature.

  • Internal Standard Spiking: To 200 µL of plasma, add 20 µL of the internal standard working solution (either this compound or 4-acetylpyridine) to achieve a final concentration of 50 ng/mL. Vortex for 10 seconds.

  • Protein Precipitation: Add 600 µL of acetonitrile (B52724) to the plasma sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Dilution: Transfer the supernatant to a new tube and dilute with 1 mL of 1% formic acid in water.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol (B129727) and 1 mL of 1% formic acid in water.

  • Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (10 mM ammonium acetate (B1210297) in water:acetonitrile, 90:10, v/v).

LC-MS/MS Analysis

This method provides the chromatographic separation and mass spectrometric detection of the analyte and internal standard.

  • LC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

  • Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-4.0 min: 90% B

    • 4.0-4.1 min: 90-10% B

    • 4.1-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • 1-(Pyridin-2-yl)ethan-1-one: m/z 122.1 → 79.1

    • This compound: m/z 128.1 → 85.1

    • 4-Acetylpyridine: m/z 122.1 → 94.1

Matrix Effect Evaluation

This experiment quantifies the degree of ion suppression or enhancement caused by the biological matrix.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard spiked into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Blank plasma is extracted using the SPE protocol, and the analyte and internal standard are spiked into the final reconstituted extract.

    • Set C (Pre-Extraction Spike): Analyte and internal standard are spiked into plasma before the SPE procedure (as in a regular sample).

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

  • Calculate Recovery (RE):

    • RE = (Peak Area in Set C) / (Peak Area in Set B)

  • Calculate Overall Process Efficiency (PE):

    • PE = (Peak Area in Set C) / (Peak Area in Set A) = MF x RE

  • Assess Specificity: The variability of the MF across different lots of plasma is calculated as the %CV. A lower %CV for the analyte/IS peak area ratio indicates better compensation for matrix effects.

Visualizing the Workflow and Principles

To further clarify the experimental and logical frameworks, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Plasma Sample spike Spike with Internal Standard (this compound) start->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge spe Solid Phase Extraction (SPE) centrifuge->spe elute Elution spe->elute evaporate Evaporation & Reconstitution elute->evaporate lcms LC-MS/MS Analysis evaporate->lcms data Data Processing (Analyte/IS Ratio) lcms->data quant Quantification data->quant

Workflow for quantifying 1-(Pyridin-2-yl)ethan-1-one in plasma.

matrix_effect_principle cluster_ionization ESI Source cluster_detector Mass Spectrometer Detector analyte Analyte signal_suppressed Suppressed Signal analyte->signal_suppressed Ionization Suppression is SIL-IS is->signal_suppressed Ionization Suppression matrix Matrix Interferent signal_compensated Compensated Signal signal_suppressed->signal_compensated Ratio of Analyte/IS remains constant

Principle of matrix effect compensation using a SIL-IS.

Conclusion

The experimental evidence strongly supports the use of this compound as a highly specific and reliable internal standard for the quantification of its non-deuterated analog in complex biological matrices such as human plasma. Its ability to closely track the analyte through sample preparation and analysis leads to superior accuracy, precision, and robustness compared to a structural analog internal standard. For researchers, scientists, and drug development professionals aiming for the highest quality quantitative data, the use of a deuterated internal standard like this compound is unequivocally the recommended approach.

References

Safety Operating Guide

Essential Disposal Protocol for 1-(Pyridin-2-yl)ethan-1-one-d6

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of 1-(Pyridin-2-yl)ethan-1-one-d6 is crucial for maintaining a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this deuterated compound.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with appropriate safety measures. The hazards associated with the deuterated compound are expected to be similar to its non-deuterated counterpart, 1-(pyridin-2-yl)ethanone, and its structural relative, pyridine (B92270). These compounds are generally considered harmful and irritants.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Lab Coat: A fully buttoned lab coat must be worn to protect from skin contact.

  • Respiratory Protection: All handling should be conducted within a certified laboratory chemical fume hood to prevent inhalation of any vapors or dust.[1]

Storage and Handling:

  • Store the compound in a cool, dry, and well-ventilated area away from ignition sources.[2]

  • Keep containers tightly closed.

  • Avoid contact with skin and eyes.[3]

  • Wash hands thoroughly after handling.[4]

Hazard Summary

The primary hazards associated with 1-(Pyridin-2-yl)ethan-1-one and related pyridine compounds are summarized below. It is prudent to assume that this compound exhibits similar toxicological properties.

Hazard CategoryDescription
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[2][4][5]
Skin Irritation Causes skin irritation.[2][4][5]
Eye Irritation Causes serious eye irritation or damage.[2][4][6]
Respiratory Irritation May cause respiratory irritation.[4][6]
Flammability Pyridine-containing compounds may be flammable.[2][5]

Step-by-Step Disposal Procedure

The disposal of this compound should be managed as a non-halogenated organic waste, unless mixed with halogenated solvents. Deuteration does not render the compound radioactive; therefore, it should not be disposed of as radioactive waste.[7]

  • Waste Collection:

    • Designate a specific, properly labeled waste container for non-halogenated organic waste.

    • If the compound is in a solid form, it should be transferred carefully to the waste container within a chemical fume hood to avoid generating dust.

    • If it is in a solution, the solvent will determine the appropriate waste stream (e.g., non-halogenated or halogenated).

  • Container Labeling:

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.

    • The label must include:

      • The full chemical name: "this compound" and any other chemical constituents.

      • The hazard classification: "Toxic," "Irritant," and potentially "Flammable."

      • The accumulation start date.

  • Storage of Waste Container:

    • Keep the waste container tightly closed at all times, except when adding waste.

    • Store the labeled container in a designated satellite accumulation area that is cool, dry, and well-ventilated.

    • Ensure secondary containment is used to prevent spills.

  • Final Disposal:

    • Waste containing pyridyl ketones is typically disposed of through high-temperature incineration by a licensed hazardous waste disposal company.

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and final disposal of the hazardous waste container.

Spill Management

In the event of a spill, immediate action is necessary to mitigate risks.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]

  • Control Ignition Sources: If the material is flammable, remove all sources of ignition.[1]

  • Absorb Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain the spill.

  • Collect and Package Waste: Carefully collect the absorbent material and place it into a sealable, airtight, and compatible waste container.[1]

  • Label and Dispose: Clearly label the container as "Hazardous Waste: Spill Debris containing this compound" and follow the disposal procedures outlined above.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Report: Report the spill to the designated laboratory safety officer.

Disposal Workflow Diagram

G cluster_preparation Preparation cluster_collection Waste Collection cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood A->B C Identify Correct Waste Stream (Non-Halogenated Organic) B->C D Transfer Waste to Designated Container C->D E Securely Cap Container D->E F Affix 'Hazardous Waste' Label E->F G Store in Satellite Accumulation Area with Secondary Containment F->G H Contact EHS for Pickup G->H I Professional Incineration H->I

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-(Pyridin-2-yl)ethan-1-one-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 1-(Pyridin-2-yl)ethan-1-one-d6, a deuterated compound that requires specific precautions to ensure both its stability and the safety of laboratory personnel.

Key Considerations for Handling:

Deuterated compounds like this compound are valuable for their role in pharmacokinetic and metabolic studies due to the kinetic isotope effect.[1][2][3] However, their hygroscopic nature and susceptibility to isotopic exchange with atmospheric moisture necessitate careful handling to maintain their isotopic purity.[1][4] The hazards associated with this compound are primarily derived from its parent structure, 1-(Pyridin-2-yl)ethanone, which contains a pyridine (B92270) ring and a ketone functional group. Pyridine itself is flammable, harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[5]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound.[6][7] The following table summarizes the recommended personal protective equipment.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[6][8]To protect against chemical splashes and vapors that can cause serious eye irritation or damage.[5]
Skin Protection - Gloves: Chemical-resistant gloves are required. Butyl rubber or Viton® gloves are recommended for handling ketones and pyridine derivatives.[7][9][10] Disposable nitrile gloves offer limited protection for incidental contact and should be removed and replaced immediately after exposure.[6] - Lab Coat: A flame-retardant lab coat is essential to protect skin and clothing from splashes.[8]To prevent skin contact, which can be harmful.[5] Specific glove materials are necessary to resist permeation by organic solvents and ketones.[9][10]
Respiratory Protection All handling of volatile or aerosolized compounds should be performed in a certified chemical fume hood.[11] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH/MSHA-approved respirator with an appropriate organic vapor cartridge is necessary.[5][8]To prevent inhalation of harmful vapors.[5]
Footwear Closed-toe shoes that fully cover the foot are mandatory in the laboratory.[7][8]To protect feet from spills and falling objects.

Experimental Protocols: Step-by-Step Handling and Disposal

1. Preparation and Handling in an Inert Atmosphere:

Due to the hygroscopic nature of deuterated compounds, all manipulations should be carried out under a dry, inert atmosphere such as nitrogen or argon to prevent isotopic dilution through hydrogen-deuterium (H-D) exchange.[1][4]

  • Acclimatization: Before use, allow the sealed container of this compound to equilibrate to room temperature. This prevents condensation from forming inside the container upon opening.[4]

  • Inert Environment: Perform all transfers and solution preparations in a glove box or under a gentle stream of dry, inert gas.[4]

  • Weighing: Use a calibrated analytical balance to accurately weigh the desired amount of the compound in the inert atmosphere.

  • Dissolving: Dissolve the compound in a suitable, high-purity anhydrous solvent within a Class A volumetric flask.[4] Mix thoroughly by inversion.

2. Storage:

Proper storage is critical to maintaining the compound's integrity.

  • Short-term Storage: For immediate use, store in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and sources of ignition.[1][11][12] Refrigeration (2-8 °C) may be suitable.[1]

  • Long-term Storage: For extended periods, store at -20 °C or -80 °C.[1]

  • Aliquoting: It is advisable to prepare smaller aliquots for daily use to avoid repeated warming and cooling cycles of the main stock solution.[4]

3. Spill Management:

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

  • Collection: Use non-sparking tools to collect the absorbed material and place it into a sealed, properly labeled container for hazardous waste.[5][11]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[11]

4. Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all liquid and solid waste in separate, compatible, and clearly labeled hazardous waste containers.[11] The label should include "Hazardous Waste," the chemical name, and the associated hazards (e.g., "Flammable," "Toxic," "Halogenated Organic Waste").[11]

  • Container Management: Keep waste containers tightly closed except when adding waste. Store them in a designated, well-ventilated satellite accumulation area with secondary containment.[11]

  • Final Disposal: The recommended method for disposal is high-temperature incineration by a licensed hazardous waste disposal facility.[11] Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures and to arrange for waste pickup.

Operational Workflow Diagram

The following diagram illustrates the logical workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency risk_assessment Conduct Risk Assessment don_ppe Don Appropriate PPE risk_assessment->don_ppe prepare_inert Prepare Inert Atmosphere don_ppe->prepare_inert acclimate Acclimate Compound to Room Temp prepare_inert->acclimate weigh_dissolve Weigh and Dissolve Compound acclimate->weigh_dissolve perform_exp Perform Experiment weigh_dissolve->perform_exp store_unused Store Unused Compound perform_exp->store_unused decontaminate Decontaminate Glassware & Surfaces perform_exp->decontaminate spill Manage Spills perform_exp->spill first_aid Provide First Aid perform_exp->first_aid segregate_waste Segregate Hazardous Waste decontaminate->segregate_waste dispose Dispose via EHS segregate_waste->dispose spill->decontaminate

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.